molecular formula C4H3Cl2N3 B041617 2-Amino-3,5-dichloropyrazine CAS No. 873-42-7

2-Amino-3,5-dichloropyrazine

Cat. No.: B041617
CAS No.: 873-42-7
M. Wt: 163.99 g/mol
InChI Key: AMRVETKYGCRGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dichloropyrazine (CAS 873-42-7) is a versatile halogenated pyrazine derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring reactive chlorine and amino groups, allows for regioselective functionalization, making it a valuable scaffold for constructing complex heterocyclic systems . This compound is instrumental in the discovery and development of novel active compounds, particularly within the pharmaceutical and agrochemical industries, which are primary drivers of its demand . Researchers utilize it in the synthesis of more complex molecules, such as imidazo[1,2-a]pyrazines, which are structures of interest in various therapeutic areas . The global market for related intermediates, such as 2-Amino-3,5-dichloropyridine, has shown significant growth, expanding by approximately 15% recently, underscoring the importance of this chemical class in industrial R&D . Please handle this material with care; it is classified as causing specific target organ toxicity (single exposure), skin irritation, eye irritation, and acute toxicity (H335, H315, H319, H302) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRVETKYGCRGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468972
Record name 2-AMINO-3,5-DICHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-42-7
Record name 2-AMINO-3,5-DICHLOROPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,5-dichloropyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 873-42-7, is a solid, light brown to yellow crystalline powder at room temperature.[1][2] Its core chemical and physical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₃Cl₂N₃[3][4][5]
Molecular Weight 163.99 g/mol [3][4][5]
Appearance Light brown to yellow solid[1]
Melting Point 140-142 °C[1][3]
Boiling Point 275.6 ± 35.0 °C (Predicted)[1][2][3]
Density 1.606 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 0.89 ± 0.10 (Predicted)[1][2]
Flash Point 120.5 ± 25.9 °C[3]
Refractive Index 1.633[3]
Spectroscopic Data
SpectroscopyDataSource
¹H NMR (500 MHz, CDCl₃) δ 7.90 (s, 1H), 4.96 (s, 2H)[6]
¹³C NMR (125 MHz, CDCl₃) δ 150.3, 140.0, 134.6, 131.4[6]
Infrared (IR) 3411 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching)[1][6]
Mass Spectrometry (GC-MS) m/z 163, 165, 167 (M+)[6]
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ Calculated: 163.9777, Found: 163.9782[6]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of 2-aminopyrazine or its chlorinated derivatives. A common and effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

General Synthesis Protocol from 2-Amino-3-chloropyrazine

A general procedure for the synthesis of 3,5-dichloropyrazin-2-amine from 2-amino-3-chloropyrazine is as follows:

  • Reaction Setup : To a stirred suspension of N-chlorosuccinimide (1.12 equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 equivalent).

  • Reflux : Heat the reaction mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the solution to room temperature. Partition the mixture between chloroform and water.

  • Extraction and Drying : Separate the organic layer, and wash the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by silica gel column chromatography using chloroform as the eluent to yield 3,5-dichloropyrazin-2-amine as a light yellow solid.[1][6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine Stirred_Suspension Stirred Suspension 2-Amino-3-chloropyrazine->Stirred_Suspension N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->Stirred_Suspension Chloroform Chloroform Chloroform->Stirred_Suspension Reflux_4h Reflux (4h) Stirred_Suspension->Reflux_4h Cooling Cool to RT Reflux_4h->Cooling Partition Partition (CHCl3/H2O) Cooling->Partition Extraction Combine & Dry Organic Layers Partition->Extraction Concentration Concentrate Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, particularly those with applications in medicinal chemistry. It is notably used in the synthesis of pyrazinones, which have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in the progression of cancer.[6][7] Furthermore, it is employed in the synthesis of N-substituted pyrazines through tandem reactions with isothiocyanates.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][8] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[3][8] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[3][8]

First Aid Measures
  • If swallowed : Get medical help.[3][8]

  • If on skin : Wash with plenty of water.[3][8]

  • If inhaled : Remove person to fresh air and keep comfortable for breathing.[3][8]

  • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Storage

Store in a well-ventilated place and keep the container tightly closed.[3][8] It is recommended to store under an inert gas (nitrogen or argon) at 2–8 °C.[1][2]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions when handling this compound.

Safety_Precautions cluster_handling Handling cluster_exposure In Case of Exposure cluster_storage Storage Ventilation Use in a well-ventilated area PPE Wear Protective Gear (Gloves, Goggles, Lab Coat) Swallowed Swallowed: Rinse mouth, Get medical help Skin_Contact Skin Contact: Wash with plenty of water Inhalation Inhalation: Move to fresh air Eye_Contact Eye Contact: Rinse with water Storage_Conditions Store in a cool, dry, well-ventilated area Keep container tightly closed

Safety and handling flowchart.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3,5-dichloropyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details two distinct synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound (CAS No. 873-42-7) is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural features, including the pyrazine core and the presence of amino and chloro functional groups, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the development of novel drug candidates. This guide explores two principal methods for the synthesis of this important compound: the direct chlorination of an aminopyrazine precursor and the nucleophilic aromatic substitution of a dichloropyrazine.

Pathway 1: Electrophilic Chlorination of 2-Amino-3-chloropyrazine

This pathway involves the direct chlorination of a monosubstituted aminopyrazine, 2-amino-3-chloropyrazine, using an electrophilic chlorinating agent, N-chlorosuccinimide (NCS). This method is a straightforward approach to introduce a second chlorine atom onto the pyrazine ring.

Experimental Protocol

The following protocol is adapted from established chemical literature[1]:

  • Reaction Setup: To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4 hours.

  • Work-up: Upon completion of the reaction, cool the solution to room temperature. Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using chloroform as the eluent.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-3-chloropyrazine[1]
ReagentN-chlorosuccinimide (NCS)[1]
SolventChloroform[1]
Reaction TemperatureReflux[1]
Reaction Time4 hours[1]
Yield 76% [1]
PurityNot specified
Melting Point200-202°C[1]

Reaction Pathway Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine Product This compound 2-Amino-3-chloropyrazine->Product Electrophilic Chlorination NCS N-Chlorosuccinimide (NCS) CHCl3_reflux Chloroform (CHCl3) Reflux, 4h

Caption: Electrophilic chlorination of 2-amino-3-chloropyrazine.

Pathway 2: Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine

This alternative pathway utilizes a commercially available starting material, 2,6-dichloropyrazine, and introduces the amino group via a nucleophilic aromatic substitution (SNAr) reaction. While a direct protocol for the synthesis of this compound via this method is not extensively detailed in the readily available literature, the principles of SNAr on dichloropyrazines are well-established. The following represents a plausible and generalized experimental approach based on similar transformations.

General Experimental Protocol (Proposed)
  • Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloropyrazine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. The stoichiometry should be carefully controlled to favor mono-substitution.

  • Reaction Execution: Heat the mixture to an elevated temperature (typically in the range of 100-150°C) and stir for several hours. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Illustrative)

The following data is illustrative and based on general knowledge of SNAr reactions on dichloropyrazines. Specific yields and conditions would require experimental optimization.

ParameterValue (Illustrative)
Starting Material2,6-Dichloropyrazine
ReagentAmmonia (aqueous or in solution)
SolventDMF or DMSO
Reaction Temperature100-150°C
Reaction Time4-24 hours
Yield Variable (Optimization Required)
PurityDependent on purification

Reaction Pathway Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2,6-Dichloropyrazine 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine->Product Nucleophilic Aromatic Substitution (SNAr) Ammonia Ammonia (NH3) Solvent_Heat Solvent (e.g., DMF) Heat

Caption: Nucleophilic aromatic substitution of 2,6-dichloropyrazine.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. The electrophilic chlorination of 2-amino-3-chloropyrazine offers a direct and high-yielding route with a well-documented experimental protocol. The nucleophilic aromatic substitution of 2,6-dichloropyrazine presents a plausible alternative, leveraging a different starting material and reaction mechanism. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. Further optimization of the proposed SNAr pathway could lead to an efficient and scalable alternative for the synthesis of this valuable pharmaceutical intermediate.

References

2-Amino-3,5-dichloropyrazine: A Technical Guide to its Role as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] While the direct biological mechanism of action for this compound itself is not extensively documented in scientific literature, its significance lies in its utility as a versatile intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1][2] Its pyrazine core, substituted with both amino and chloro functional groups, allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists.[1] This technical guide will focus on the established applications of this compound as a synthetic intermediate, its chemical properties, and general experimental protocols for its use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 873-42-7[3][4]
Molecular Formula C4H3Cl2N3[3][5]
Molecular Weight 163.99 g/mol [3][5]
Appearance White to Yellow Solid[4]
Melting Point 140-142 °C[5]
Boiling Point 275.6 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Purity Typically ≥ 95%[4]
IUPAC Name 3,5-dichloropyrazin-2-amine[4]

Role in Synthetic Chemistry

The reactivity of this compound is characterized by the presence of the pyrazine ring, an amino group, and two chlorine atoms. This unique combination of functional groups allows for a range of chemical modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][6] These reactions enable the introduction of diverse substituents, leading to the generation of libraries of compounds for screening and development.[1]

Logical Workflow: this compound in Drug Discovery

drug_discovery_workflow cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_screening Screening & Development A This compound B Chemical Reactions (e.g., Nucleophilic Substitution, Cross-Coupling) A->B C Diverse Pyrazine Derivatives B->C D Biological Screening C->D E Lead Optimization D->E F Candidate Drug E->F

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

The following is a generalized protocol for a nucleophilic aromatic substitution reaction, a common application of this compound in the synthesis of novel compounds.

Objective: To synthesize an N-substituted derivative of this compound via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or an alcohol)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the reaction mixture, followed by the base (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrazine derivative.

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific nucleophile and desired product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of compounds targeting a variety of therapeutic areas, including oncology and infectious diseases.[1] For example, it is used in the synthesis of pyrazinones, which have been investigated as inhibitors of protein kinases, enzymes that play a critical role in cancer progression.[7]

Conclusion

While the intrinsic mechanism of action of this compound is not its primary area of scientific focus, its role as a versatile and valuable building block in synthetic and medicinal chemistry is well-established. Its unique chemical structure provides a platform for the creation of diverse molecular architectures, enabling the discovery and development of new therapeutic agents. A thorough understanding of its properties and reactivity is therefore essential for researchers in the field of drug development.

References

The Biological Versatility of 2-Amino-3,5-dichloropyrazine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. This technical guide focuses on the biological activities of 2-Amino-3,5-dichloropyrazine and its broader class of derivatives, offering insights into their potential as therapeutic agents. While specific data on this compound is limited in publicly available literature, this guide consolidates information on structurally related aminopyrazine compounds to provide a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Aminopyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against various cancer cell lines and key oncogenic targets.

Inhibition of Kinases

Many aminopyrazine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and signaling.[1][2]

A notable example is the inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 3-amino-pyrazine-2-carboxamide derivatives.[3][4] One study identified compound 18i as a pan-FGFR inhibitor with potent activity against FGFR1–4.[3][4] This compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[3][4]

Another important target is the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Novel non-thiourea-containing aminopyrazine derivatives have been designed and shown to have inhibitory activity against MK-2 in the low micromolar to sub-micromolar range.[5] These compounds also suppressed lipopolysaccharide (LPS)-stimulated TNFα production in THP-1 cells, indicating their potential as anti-inflammatory and anticancer agents.[5]

Furthermore, imidazopyrazine derivatives have been identified as first-in-class inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] Compound 1d in one study showed a CDK9 inhibition IC50 of 0.18 µM and exhibited potent cytotoxic effects against various cancer cell lines.[6]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell function.[1]

Table 1: Anticancer Activity of Selected Aminopyrazine Derivatives

Compound/Derivative ClassTargetCell Line(s)Activity (IC50/GI50)Reference(s)
3-Amino-pyrazine-2-carboxamide derivatives (e.g., 18i )FGFR1-4NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-45326.69 µM, 1.88 µM, 3.02 µM, 2.34 µM, 12.58 µM[3][4]
Non-thiourea-containing aminopyrazinesMK-2THP-1Low µM to sub-µM[5]
Imidazopyrazines (e.g., 1d )CDK9HCT116, K652, MCF70.18 µM (CDK9 inhibition)[6]
Pyrazolo[3,4-b]pyrazines (e.g., 15 )-MCF-79.42 µM[7]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesBcr-Abl, HDAC1K562, DU145Potent antiproliferative activity[8]
Cytotoxicity and Apoptosis Induction

Beyond specific enzyme inhibition, various pyrazine derivatives exhibit broad cytotoxic effects against cancer cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), was found to inhibit the viability of chronic myeloid leukemia K562 cells with an IC50 of 25µM after 72 hours.[9] This compound was shown to induce apoptosis, evidenced by morphological changes, DNA ladder formation, and an increase in the sub-G1 cell population.[9] The mechanism of apoptosis induction was linked to the downregulation of Bcl2 and Survivin expression.[9]

Symmetrical chlorophenylamino-s-triazine derivatives, which share a similar nitrogen-containing heterocyclic core, have also demonstrated potent cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines.[10]

Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., K562, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

anticancer_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway Aminopyrazine\nDerivative Aminopyrazine Derivative Kinase (e.g., FGFR, CDK9) Kinase (e.g., FGFR, CDK9) Aminopyrazine\nDerivative->Kinase (e.g., FGFR, CDK9) Inhibition Downstream\nSignaling\nProteins Downstream Signaling Proteins Kinase (e.g., FGFR, CDK9)->Downstream\nSignaling\nProteins Phosphorylation Proliferation,\nSurvival Proliferation, Survival Downstream\nSignaling\nProteins->Proliferation,\nSurvival Activation Pyrazine\nDerivative Pyrazine Derivative Bcl2/Survivin Bcl2/Survivin Pyrazine\nDerivative->Bcl2/Survivin Downregulation Caspase\nActivation Caspase Activation Bcl2/Survivin->Caspase\nActivation Inhibition Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: Signaling pathways affected by aminopyrazine derivatives.

Antimicrobial Activity

Derivatives of the pyrazine core have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Novel pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] For instance, certain derivatives were particularly effective against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[11] Triazole-pyrazine derivatives have also been synthesized and evaluated, with some compounds showing notable activity against both Gram-positive and Gram-negative bacteria.

Pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[12]

Antifungal Activity

The same pyrazine-2-carboxylic acid derivatives that showed antibacterial activity also exhibited antifungal properties against Candida albicans, with some compounds demonstrating an MIC of 3.125 µg/mL.[11] Pyrazine carboxamide derivatives have also been tested against Aspergillus niger and Candida albicans.[12]

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference(s)
Pyrazine-2-carboxylic acid derivativesE. coli50[11]
P. aeruginosa25[11]
C. albicans3.125[11]
Triazole-pyrazine derivativesS. aureus, S. fasciens, E. coli, P. aeruginosaGood activity
Pyrazine-2-carbohydrazide derivativesS. aureus, B. subtilisActive[13]
Experimental Protocols: Antimicrobial Activity Assessment

Agar Well Diffusion Method

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well. A control with the solvent and a standard antibiotic/antifungal agent are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Synthesis of\nPyrazine Derivatives Synthesis of Pyrazine Derivatives Start->Synthesis of\nPyrazine Derivatives Purification &\nCharacterization\n(NMR, MS, IR) Purification & Characterization (NMR, MS, IR) Synthesis of\nPyrazine Derivatives->Purification &\nCharacterization\n(NMR, MS, IR) Anticancer\nScreening Anticancer Screening Purification &\nCharacterization\n(NMR, MS, IR)->Anticancer\nScreening Antimicrobial\nScreening Antimicrobial Screening Purification &\nCharacterization\n(NMR, MS, IR)->Antimicrobial\nScreening Enzyme Inhibition\nAssays Enzyme Inhibition Assays Purification &\nCharacterization\n(NMR, MS, IR)->Enzyme Inhibition\nAssays IC50/MIC\nDetermination IC50/MIC Determination Anticancer\nScreening->IC50/MIC\nDetermination Antimicrobial\nScreening->IC50/MIC\nDetermination Enzyme Inhibition\nAssays->IC50/MIC\nDetermination Structure-Activity\nRelationship (SAR)\nStudies Structure-Activity Relationship (SAR) Studies IC50/MIC\nDetermination->Structure-Activity\nRelationship (SAR)\nStudies Lead Compound\nIdentification Lead Compound Identification Structure-Activity\nRelationship (SAR)\nStudies->Lead Compound\nIdentification

Caption: General experimental workflow for evaluating pyrazine derivatives.

Enzyme Inhibition

In addition to kinases, aminopyrazine derivatives have been shown to inhibit other classes of enzymes, indicating their broad therapeutic potential.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Intermediates derived from ibuprofen in the synthesis of imidazo[1,2-a]-pyrazine-3-(7H)-imines were found to be good inhibitors of Fatty Acid Amide Hydrolase (FAAH).[14] FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.

Monoamine Oxidase (MAO) Inhibition

Three series of 1,3,5-triazine amino acid derivatives, which are structurally related to aminopyrazines, were synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity.[15] Several compounds showed MAO-A inhibition activity comparable to the standard drug clorgyline, with selectivity for MAO-A over MAO-B and no significant acute toxicity.[15] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Conclusion

The 2-aminopyrazine scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their potential for the development of new therapeutic agents. While specific data on this compound remains to be fully elucidated in the public domain, the extensive research on its analogues provides a strong foundation and rationale for further investigation into its biological properties. Future studies focusing on the synthesis and biological evaluation of this compound and its direct derivatives are warranted to fully explore its therapeutic potential. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Technical Guide to Substituted Aminopyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of therapeutic agents. The introduction of an amino group and further substitutions on the pyrazine core allows for the fine-tuning of physicochemical properties and biological targets, leading to the discovery of potent and selective modulators of various signaling pathways. This technical guide provides a comprehensive literature review of substituted aminopyrazines, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their roles as kinase inhibitors in oncology and inflammatory diseases.

Synthesis of Substituted Aminopyrazines

The synthesis of substituted aminopyrazines can be achieved through various synthetic routes, often starting from commercially available pyrazine derivatives. A common strategy involves the functionalization of a pre-existing aminopyrazine core or the construction of the pyrazine ring from acyclic precursors.

N-Substitution of 3-Aminopyrazine-2-carboxamides

A prevalent method for creating diverse libraries of aminopyrazine derivatives is the N-substitution of 3-aminopyrazine-2-carboxamides. Two common procedures are outlined below.

Procedure A: From Methyl 3-aminopyrazine-2-carboxylate [1]

  • Esterification: 3-Aminopyrazine-2-carboxylic acid is esterified, typically using methanol and a strong acid catalyst like sulfuric acid, to yield methyl 3-aminopyrazine-2-carboxylate.[2]

  • Amidation: The resulting ester is then reacted with a substituted benzylamine in the presence of a catalytic amount of ammonium chloride in methanol under microwave irradiation (e.g., 130°C for 40 minutes) to afford the corresponding N-substituted 3-aminopyrazine-2-carboxamide.[1]

Procedure B: Using a Coupling Agent [1]

  • Activation: 3-Aminopyrazine-2-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[2]

  • Amidation: The activated acid is then reacted in situ with the desired benzylamine, alkylamine, or aniline under microwave irradiation (e.g., 120°C for 30 minutes) to yield the final N-substituted amide.[1][2]

A comparison of yields for the synthesis of various N-benzyl-3-aminopyrazine-2-carboxamides using both procedures is presented in Table 1.

Table 1: Comparison of Yields for Amidation Procedures [1]

Substituent (R) on BenzylamineProcedure A Yield (%)Procedure B Yield (%)
H2975
2-CH₃2791
3-CH₃4585
4-CH₃3888
2-OCH₃5550
3-OCH₃4579
3,4-diCl4579
3-(CF₃)1874

Biological Activities and Therapeutic Targets

Substituted aminopyrazines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimycobacterial, and antifungal agents. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases.

Anticancer Activity: FGFR and MK-2 Inhibition

A significant area of research for substituted aminopyrazines is in oncology, where they have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).

Aberrant FGFR signaling is a known driver in multiple cancer types.[3] Several 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4.[3] These compounds block the activation of FGFR and its downstream signaling pathways, including the MAPK and AKT pathways, at submicromolar concentrations.[3]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a cascade of downstream signaling events.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Cell Proliferation, Survival, etc.) ERK->Nucleus PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Aminopyrazine Substituted Aminopyrazine Inhibitor Aminopyrazine->FGFR Inhibits autophosphorylation

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of substituted aminopyrazines.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against FGFR is a biochemical kinase assay.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR kinase domain.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a substrate.

    • ATP.

    • Test compounds (substituted aminopyrazines).

    • 96-well plates.

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Coat a 96-well plate with the poly(Glu, Tyr) substrate.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, diluted test compound, and ATP to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: In Vitro Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFRs [3]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18d -600480-
18g -380--
18i 1208090210

Note: "-" indicates data not reported.

MAPKAP-K2 (MK-2) is a downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the production of pro-inflammatory cytokines like TNFα.[4] Several aminopyrazine derivatives have been developed as potent MK-2 inhibitors, showing activity in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cellular assays.[4]

MK-2 Signaling Pathway

In response to stress stimuli, p38 MAPK is activated and in turn phosphorylates and activates MK-2. Activated MK-2 then phosphorylates various substrates, leading to increased production of inflammatory cytokines.

MK2_Signaling Stress Stress Stimuli (e.g., LPS) p38 p38 MAPK Stress->p38 Activates MK2 MK-2 p38->MK2 Phosphorylates & Activates TTP TTP MK2->TTP Phosphorylates TNF_mRNA TNFα mRNA TTP->TNF_mRNA Stabilizes TNF_protein TNFα Protein (Inflammation) TNF_mRNA->TNF_protein Translation Aminopyrazine Substituted Aminopyrazine Inhibitor Aminopyrazine->MK2 Inhibits

Figure 2: Simplified MK-2 signaling pathway and the inhibitory action of substituted aminopyrazines.

Experimental Protocol: LPS-Stimulated TNFα Production in THP-1 Cells [4]

This cell-based assay measures the ability of a compound to inhibit the production of TNFα in a human monocytic cell line.

  • Principle: THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNFα. The concentration of TNFα in the cell culture supernatant is then quantified.

  • Materials:

    • THP-1 human monocytic cell line.

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS).

    • Lipopolysaccharide (LPS).

    • Test compounds (substituted aminopyrazines).

    • 96-well cell culture plates.

    • Human TNFα ELISA kit.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific protocol.

    • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 4-6 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC₅₀ value.

Table 3: In Vitro Activity of Aminopyrazine Derivatives as MK-2 Inhibitors [4]

CompoundMK-2 IC₅₀ (µM)THP-1 TNFα IC₅₀ (µM)
1 0.0150.035
2 0.0200.050
3 0.0250.060
Antimicrobial Activity

Substituted aminopyrazines have also demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis and several fungal species.

Pyrazinamide, a first-line antituberculosis drug, is a pyrazine carboxamide derivative. This has spurred the development of numerous other substituted aminopyrazines as potential antimycobacterial agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) [5][6]

The MABA is a colorimetric assay widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Principle: The assay utilizes the redox indicator Alamar Blue, which changes color from blue (oxidized) to pink (reduced) in the presence of metabolically active cells. Inhibition of mycobacterial growth is therefore indicated by the absence of a color change.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Test compounds.

    • 96-well microplates.

    • Alamar Blue reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add a standardized inoculum of M. tuberculosis to each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Visually assess the color change in each well. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Table 4: Antimycobacterial Activity of Substituted Pyrazinecarboxamides against M. tuberculosis H37Rv [7]

CompoundMIC (µg/mL)
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide 3.13
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide >100

Several substituted aminopyrazines have been evaluated for their antifungal properties against various fungal strains.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing [8]

This method is used to determine the MIC of an antifungal agent against a specific fungal isolate.

  • Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.

  • Materials:

    • Fungal isolate (e.g., Candida albicans, Trichophyton mentagrophytes).

    • RPMI-1640 medium buffered with MOPS.

    • Test compounds.

    • 96-well microplates.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the 96-well plate.

    • Prepare a standardized inoculum of the fungal isolate.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration of the compound that causes a significant reduction in growth compared to the growth control.

Table 5: Antifungal Activity of Substituted N-Phenylpyrazine-2-carboxamides [7]

CompoundTrichophyton mentagrophytes MIC (µmol/mL)
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide 62.5

Pharmacokinetics and Drug Discovery Workflow

The successful development of a substituted aminopyrazine as a therapeutic agent requires not only potent biological activity but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Pharmacokinetic Considerations

Limited pharmacokinetic data is publicly available for many investigational substituted aminopyrazines. However, for pyrazine-based kinase inhibitors that have advanced to clinical trials, oral bioavailability is a key feature.[9] For example, the FGFR inhibitor derazantinib, following a 300 mg oral dose, demonstrated an absolute bioavailability of 56%.[10] The primary route of elimination was found to be hepatic excretion.[10] Early assessment of ADME properties, such as solubility, permeability, metabolic stability, and potential for drug-drug interactions, is crucial in the lead optimization phase.

Drug Discovery Workflow for Kinase Inhibitors

The discovery and development of substituted aminopyrazines as kinase inhibitors typically follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Identifies Hits Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Generates Leads Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improves Potency, Selectivity, PK Preclinical Preclinical Development Lead_Opt->Preclinical Selects Candidate Clinical Clinical Trials Preclinical->Clinical IND Filing

Figure 3: A generalized drug discovery workflow for small molecule kinase inhibitors.

Conclusion

Substituted aminopyrazines represent a privileged scaffold in modern drug discovery, with demonstrated therapeutic potential across a range of diseases. Their synthetic tractability allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As inhibitors of key signaling molecules such as FGFR and MK-2, they hold significant promise for the development of targeted therapies in oncology and inflammatory disorders. Furthermore, their potential as novel antimicrobial agents addresses a critical unmet medical need. Future research in this area will likely focus on the development of more selective and potent inhibitors with optimized pharmacokinetic profiles, ultimately leading to the next generation of aminopyrazine-based therapeutics.

References

Spectroscopic Profile of 2-Amino-3,5-dichloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichloropyrazine, a heterocyclic compound of interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental protocols and a visualization of a relevant biological pathway.

Core Spectroscopic Data

The structural elucidation of this compound is dependent on the combined interpretation of data from various spectroscopic techniques. The following sections summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR7.90Singlet1H (aromatic CH)
4.96Broad Singlet2H (NH₂)
¹³C NMR150.3-Pyrazine Carbon
140.0-Pyrazine Carbon
134.6-Pyrazine Carbon
131.4-Pyrazine Carbon

Note: NMR data was reported in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3411N-H Stretch (Amine)
3019Aromatic C-H Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern for the molecular ion.

Table 3: Mass Spectrometry Data for this compound

m/zAssignment
163, 165, 167Molecular Ion [M]⁺ Cluster
163.9782[M+H]⁺ (High-Resolution MS)

The observed isotopic pattern is due to the presence of ³⁵Cl and ³⁷Cl isotopes.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific results. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectrometer is tuned to the proton frequency, and a sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[1][2] A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[1][2] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[1][2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plate is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy, such as a time-of-flight (TOF) or Orbitrap, is used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Biological Context: Protein Kinase Inhibition

Aminopyrazine derivatives are widely investigated as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Protein_Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor Aminopyrazine Inhibitor Inhibitor->Kinase_Inhibited Binding to ATP-binding site ATP_blocked ATP ATP_blocked->Kinase_Inhibited Substrate_unphosphorylated Substrate Substrate_unphosphorylated->Kinase_Inhibited

Caption: General mechanism of protein kinase inhibition by an aminopyrazine derivative.

The diagram above illustrates the typical mechanism of action for a protein kinase inhibitor. In a normal physiological state, a protein kinase binds to ATP and a specific substrate, catalyzing the transfer of a phosphate group from ATP to the substrate. This phosphorylation event activates or deactivates the substrate, propagating a cellular signal. An aminopyrazine-based inhibitor often acts as a competitive inhibitor by binding to the ATP-binding pocket of the kinase. This binding event prevents ATP from accessing the active site, thereby blocking the phosphorylation of the substrate and interrupting the signaling cascade. This mechanism is a common strategy in the development of targeted cancer therapies.

References

Synthesis of Novel Derivatives from 2-Amino-3,5-dichloropyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 2-Amino-3,5-dichloropyrazine. This pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways, particularly in the development of kinase inhibitors. This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of exemplary derivatives, and presents quantitative data in a structured format for ease of comparison.

Core Synthetic Strategies

The functionalization of this compound primarily relies on two powerful and versatile reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electron deficiency of the pyrazine ring, further activated by the two chlorine atoms, facilitates these transformations. The unsymmetrical nature of the starting material introduces a regioselectivity challenge, which can be controlled by carefully selecting reaction conditions and coupling partners.

A common and effective strategy for creating diverse derivatives involves a sequential approach: a regioselective SNAr reaction followed by a palladium-catalyzed cross-coupling reaction on the remaining chloro-substituent.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Regioselective Substitution intermediate 2-Amino-3-substituted-5-chloropyrazine or 2-Amino-5-substituted-3-chloropyrazine snar->intermediate pd_coupling Palladium-Catalyzed Cross-Coupling final_product Novel Trisubstituted Pyrazine Derivatives pd_coupling->final_product intermediate->pd_coupling Further Functionalization

Caption: General synthetic workflow for derivatization.

Experimental Protocols

This section provides detailed experimental procedures for key transformations, based on established methodologies for similar heterocyclic systems. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is generally more susceptible to nucleophilic attack due to the electronic influence of the adjacent amino group. This allows for the selective introduction of various amines and other nucleophiles.

Example: Synthesis of N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine (Adapted from the synthesis of related kinase inhibitors)

  • Materials: this compound, 5-aminoindole, triethylamine, dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMSO, add 5-aminoindole (1.0-1.2 eq).

    • Add triethylamine (2.0-3.0 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile method for introducing aryl and heteroaryl moieties.

Example: Synthesis of N3-(1H-Indol-5-yl)-5-(pyridin-4-yl)-2,3-pyrazinediamine (Adapted from the synthesis of AKN028)[1]

  • Materials: N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine, 4-pyridinylboronic acid, potassium carbonate, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 1,4-dioxane, and water.

  • Procedure:

    • In a reaction vessel, combine N3-(1H-Indol-5-yl)-5-chloro-2,3-pyrazinediamine (1.0 eq), 4-pyridinylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

    • Add Pd(PPh3)4 (0.05-0.10 eq).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of derivatives from this compound, based on analogous reactions.

Table 1: Regioselective SNAr Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1AnilineK2CO3DMF100122-Amino-3-(phenylamino)-5-chloropyrazine75-85
2MorpholineDIPEANMP12082-Amino-3-morpholino-5-chloropyrazine80-90
34-Methoxy-anilineNaOtBuToluene11062-Amino-3-(4-methoxyphenylamino)-5-chloropyrazine70-80

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

EntryStarting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-Amino-3-amino-5-chloropyrazinePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O9085-95
22-Amino-3-amino-5-chloropyrazine3-Thienylboronic acidPdCl2(dppf)Cs2CO3DME8580-90
32-Amino-3-amino-5-chloropyrazineAniline (Buchwald-Hartwig)Pd2(dba)3/XantphosCs2CO3Toluene11070-85

Signaling Pathway and Mechanism of Action

Derivatives of 2-aminopyrazine are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, the synthesized N3-(1H-indol-5-yl)-5-(pyridin-4-yl)-2,3-pyrazinediamine (an analog of AKN028) is designed to target tyrosine kinases. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP ADP ADP Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Inhibitor 2-Aminopyrazine Derivative (Kinase Inhibitor) Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Proliferation Cell Proliferation, Survival, etc.

Caption: Inhibition of a Tyrosine Kinase Signaling Pathway.

References

An In-depth Technical Guide to 2-Amino-3,5-dichloropyrazine: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-3,5-dichloropyrazine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its reactivity, particularly in the context of developing kinase inhibitors.

Core Properties of this compound

This compound (CAS No: 873-42-7) is a stable, crystalline solid that serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1][2] Its pyrazine core, substituted with an amino group and two chlorine atoms, offers multiple reaction sites for diversification.[1]

Table 1: Physicochemical and Spectral Data for this compound [2][3]

PropertyValue
Molecular Formula C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol
Appearance White to yellow solid
Melting Point 140-142 °C
¹H NMR (500 MHz, CDCl₃) δ 7.90 (s, 1H), 4.96 (br s, 2H)
¹³C NMR (125 MHz, CDCl₃) δ 150.3, 140.0, 134.6, 131.4
IR (thin film, cm⁻¹) 3411 (NH₂ stretch), 3019 (aromatic C-H stretch)
Mass Spectrum (GC-MS, m/z) 163, 165, 167 (M⁺)

Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS).[3][4]

Experimental Protocol: Synthesis of this compound [3][4]

  • Materials: 2-amino-3-chloropyrazine, N-chlorosuccinimide (NCS), Chloroform.

  • Procedure:

    • To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the solution to room temperature.

    • Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using chloroform as the eluent.

  • Yield: 9.66 g (76%) of 3,5-dichloropyrazin-2-amine as a light yellow solid.[3][4]

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of this compound 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine NCS N-Chlorosuccinimide (NCS) Chloroform, Reflux 2-Amino-3-chloropyrazine->NCS 1. Add This compound This compound NCS->this compound 2. Chlorination G cluster_0 Factors Influencing Regioselectivity in SNAr Substituted_Dichloropyrazine 2-Substituted-3,5-dichloropyrazine EDG Electron-Donating Group (EDG) at C2 (e.g., -NH2) Substituted_Dichloropyrazine->EDG EWG Electron-Withdrawing Group (EWG) at C2 Substituted_Dichloropyrazine->EWG Position_3 Nucleophilic attack at C3 EDG->Position_3 Directs to Position_5 Nucleophilic attack at C5 EWG->Position_5 Directs to G cluster_0 PIM-1 Signaling Pathway in Cancer Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PIM1 PIM-1 Kinase STAT3->PIM1 Induces transcription Apoptosis_Inhibition Inhibition of Apoptosis (e.g., phosphorylation of BAD) PIM1->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression (e.g., phosphorylation of p21) PIM1->Cell_Cycle Proliferation Cell Proliferation Apoptosis_Inhibition->Proliferation Cell_Cycle->Proliferation Inhibitor Aminopyrazine-based PIM-1 Inhibitor Inhibitor->PIM1 Inhibits G cluster_0 Workflow for Aminopyrazine-based Kinase Inhibitor Synthesis and Evaluation Start This compound Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Reaction Intermediate Substituted Aminopyrazine Intermediate Reaction->Intermediate Purification Purification (Chromatography) Intermediate->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Assay Kinase Inhibition Assay (e.g., PIM-1) Characterization->Assay Lead Lead Compound Assay->Lead

References

Methodological & Application

Synthesis of 2-Amino-3,5-dichloropyrazine: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dichloropyrazine is a key heterocyclic building block in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound via the chlorination of 2-amino-3-chloropyrazine. The described method offers a reliable route to this valuable intermediate, with a reported yield of 76%.[1] This protocol is intended for use by researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The synthesis proceeds through the direct chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS) as the chlorinating agent in a chloroform solvent under reflux conditions.

G cluster_0 Reaction Scheme 2-amino-3-chloropyrazine 2-amino-3-chloropyrazine This compound This compound 2-amino-3-chloropyrazine->this compound NCS, Chloroform, Reflux

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-amino-3-chloropyrazine

  • N-chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Procedure:

  • To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL) in a round-bottom flask, add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).[1]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the solution to room temperature.[1]

  • Partition the reaction mixture between chloroform (180 mL) and water (2 x 50 mL) using a separatory funnel.[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography, using chloroform as the eluent, to afford 3,5-dichloropyrazin-2-amine as a light yellow solid.[1]

Data Summary

The following table summarizes the quantitative data from the synthesis protocol.

ParameterValue
Starting Material2-amino-3-chloropyrazine
ReagentN-chlorosuccinimide (NCS)
SolventChloroform
Reaction TemperatureReflux
Reaction Time4 hours
Yield 9.66 g (76%)
Product Appearance Light yellow solid
Melting Point 200-202°C
TLC Rf 0.32 (in Chloroform)
Elemental Analysis C, 28.89; H, 1.71; N, 24.99 (Measured)
1H NMR (500 MHz, CDCl3) δ 4.96 (2H, s)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start add_reagents Add 2-amino-3-chloropyrazine and NCS to Chloroform start->add_reagents reflux Reflux for 4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool partition Partition between Chloroform and Water cool->partition dry Dry Organic Layer (Na2SO4) partition->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: Chloroform) concentrate->chromatography product This compound (Light yellow solid) chromatography->product

References

Application Notes and Protocols: 2-Amino-3,5-dichloropyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of various biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy. The pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and form key interactions with the ATP-binding site of protein kinases. The strategic placement of amino and chloro substituents on the pyrazine ring provides reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery.

This document provides detailed application notes on the use of this compound in the synthesis of a key intermediate for protein kinase inhibitors, specifically 4,7-diazaindole (pyrrolopyrazine) derivatives. It also includes a comprehensive experimental protocol for this synthesis, along with an overview of the therapeutic relevance of targeting kinase signaling pathways.

Key Application: Synthesis of 4,7-Diazaindole (Pyrrolopyrazine) Kinase Inhibitor Core

A primary application of this compound is in the synthesis of 2-amino-3-ethynyl-5-chloropyrazine, a pivotal intermediate for constructing the 4,7-diazaindole (pyrrolopyrazine) scaffold.[1] This bicyclic heteroaromatic system is a core component of numerous protein kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.[3][5] By targeting specific kinases, it is possible to inhibit cancer cell growth and proliferation.

Pyrrolopyrazine derivatives have shown significant promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), which is implicated in cell proliferation, differentiation, and angiogenesis.[3][6]

Experimental Workflow for Pyrrolopyrazine Intermediate Synthesis

The following diagram illustrates the two-step synthesis of the 2-amino-3-ethynyl-5-chloropyrazine intermediate from this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation A This compound D 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine A->D Reactants B Trimethylsilylacetylene B->D C Pd(PPh3)4, CuI, TEA, Acetonitrile C->D Conditions E 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine G 2-Amino-3-ethynyl-5-chloropyrazine E->G Reactant F Potassium tert-butoxide, THF F->G Conditions

Synthesis of a key pyrrolopyrazine intermediate.

Experimental Protocols

The following protocols are adapted from the procedures outlined in patent CN101817823B.[1]

Protocol 1: Synthesis of 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine

Materials:

  • This compound

  • Acetonitrile

  • Triethylamine (TEA)

  • Cuprous iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Trimethylsilylacetylene

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

  • Argon gas

Procedure:

  • In a reaction vessel, dissolve this compound (1000 g, 6.1 mol) in a mixture of acetonitrile (5 L) and triethylamine (5 L).

  • To the solution, add cuprous iodide (30 g) and tetrakis(triphenylphosphine)palladium(0) (80 g).

  • Protect the reaction mixture with an argon atmosphere and cool the vessel to 0 °C.

  • Slowly add trimethylsilylacetylene (500 mL, 4.4 mol) dropwise to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine as a light yellow solid.

Yield: 1020 g (85%)

Protocol 2: Synthesis of 2-Amino-3-ethynyl-5-chloropyrazine

Materials:

  • 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine

  • Dry Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • Dissolve 2-Amino-3-trimethylsilylethynyl-5-chloropyrazine (1020 g) in dry tetrahydrofuran (10 L).

  • Add potassium tert-butoxide (250 g) to the solution.

  • Reflux the mixture at 65 °C for 2 hours.

  • Monitor the reaction by chromatographic analysis until completion.

  • Filter the reaction mixture.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate/petroleum ether to obtain 2-Amino-3-ethynyl-5-chloropyrazine as a yellow solid.

Yield: 700 g (70%)

Application in Kinase Inhibitor Design and Relevant Signaling Pathways

The 4,7-diazaindole core, synthesized from the 2-Amino-3-ethynyl-5-chloropyrazine intermediate, serves as a scaffold for developing inhibitors that target the ATP-binding site of various protein kinases. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyrazine nitrogens can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[5]

One important class of kinases targeted by pyrrolopyrazine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family.[3][6] Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer.

FGFR Signaling Pathway

The diagram below illustrates a simplified FGFR signaling pathway, which is a common target for inhibitors derived from the this compound scaffold.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway and inhibitor action.

Quantitative Data and Structure-Activity Relationships (SAR)

While the provided patent focuses on the synthesis of the intermediate, the broader medicinal chemistry literature on pyrrolopyrazine-based kinase inhibitors highlights key structural features that influence biological activity. The development of potent and selective inhibitors often involves systematic modifications of the pyrrolopyrazine core.

CompoundTargetIC₅₀ (nM)Reference
ErdafitinibFGFR11.2[3]
FGFR22.5[3]
FGFR33.0[3]
FGFR45.7[3]

Table 1: In vitro inhibitory activity of a representative pyrrolopyrazine-based kinase inhibitor.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. Its application in the preparation of a key 4,7-diazaindole intermediate for protein kinase inhibitors underscores its importance in the development of targeted cancer therapies. The provided protocols offer a practical guide for the synthesis of this intermediate, and the contextual information on kinase signaling pathways highlights the therapeutic rationale for pursuing this chemical scaffold. Further exploration of the structure-activity relationships of derivatives from this intermediate will be crucial for the discovery of novel and potent kinase inhibitors.

References

Application Notes and Protocols: 2-Amino-3,5-dichloropyrazine in Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyrazine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct reactive sites—an amino group and two chlorine atoms at different positions—allows for selective and sequential functionalization to build molecular complexity. The electron-donating nature of the amino group renders the two chlorine atoms electronically non-equivalent, paving the way for regioselective substitution and coupling reactions. These notes provide a guide to the key reactions of this versatile scaffold, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution. In this compound, the 2-amino group, being an electron-donating group (EDG), influences the regioselectivity of nucleophilic attack. Computational and experimental studies on analogous 2-substituted-3,5-dichloropyrazines have shown that an EDG at the C-2 position preferentially directs nucleophilic attack to the C-3 position.[1] This is attributed to the stabilization of the Meisenheimer intermediate. Consequently, SNAr reactions with various nucleophiles are expected to yield 3-substituted-2-amino-5-chloropyrazine derivatives.

SNAr_Regioselectivity Start This compound C3_Attack Attack at C-3 Start->C3_Attack Favored Pathway (EDG directs ortho) C5_Attack Attack at C-5 Start->C5_Attack Disfavored Pathway Nuc Nucleophile (NuH) Major_Product Major Product (3-Nu-2-amino-5-chloropyrazine) C3_Attack->Major_Product Minor_Product Minor Product (5-Nu-2-amino-3-chloropyrazine) C5_Attack->Minor_Product Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup - Add Pyrazine, Coupling Partner,  Catalyst, Ligand, Base - Add Anhydrous Solvent Reaction 2. Reaction - Degas (N₂ or Ar) - Heat to Specified Temp. - Monitor by TLC/LC-MS Setup->Reaction Inert Atmosphere Workup 3. Work-up - Quench Reaction - Aqueous Extraction - Dry Organic Layer Reaction->Workup Reaction Complete Purify 4. Purification - Concentrate Solvent - Column Chromatography - Characterize Product Workup->Purify Crude Product Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product forms R1X R¹-X (Pyrazine-Cl) R1X->OxAdd + R2B R²-B(OR)₂ R2B->Transmetal + Base Base Base->Transmetal

References

Application Notes and Protocols for Antimalarial Drug Design Utilizing 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The 2-aminopyrazine scaffold has emerged as a promising starting point for the design of potent antimalarial compounds. Derivatives of 2-amino-3,5-dichloropyrazine have demonstrated significant activity against multiple strains of P. falciparum, including multi-drug resistant strains, and have shown efficacy in in vivo models of malaria. This document provides an overview of the application of this chemical scaffold in antimalarial drug design, including summarized biological data and detailed, representative experimental protocols.

Data Presentation

The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected 2-aminopyrazine derivatives and related compounds.

Compound IDModification on 2-Aminopyrazine CoreP. falciparum StrainIC50 (nM)Cytotoxicity (HEK293) IC50 (µM)Reference
Compound 3 5-phenyl ring with water-solubilizing groupsP. falciparum (general)Potent activityNot specified[1]
Compound 4 3,5-diaryl analogueK1 (multidrug resistant)8.4>50[2]
Compound 4 3,5-diaryl analogueNF54 (sensitive)10>50[2]
OSM-S-10 Triazolopyrazine derivative3D79.90>80[3]
OSM-S-11 Triazolopyrazine derivative3D713.00>80[3]
OSM-S-12 Triazolopyrazine derivative3D710.80>80[3]
Ether-linked triazolopyrazine 4 Ether-linked side chain3D7~200-1200Not specified[4]
Ether-linked triazolopyrazine 5 Ether-linked side chain3D7~200-1200Not specified[4]
Ether-linked triazolopyrazine 6 Ether-linked side chain3D7~200-1200Not specified[4]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of antimalarial compounds derived from this compound. These are generalized from typical organic synthesis and antimalarial screening procedures.

Protocol 1: Synthesis of 3,5-Diaryl-2-aminopyrazine Derivatives

This protocol describes a general method for the synthesis of 3,5-diaryl-2-aminopyrazine derivatives via sequential Suzuki cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acids (2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 mmol) in a mixture of dioxane (10 mL) and water (2 mL), add the first arylboronic acid (1.1 mmol), K₂CO₃ (3 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion of the first coupling, add the second arylboronic acid (1.2 mmol) and additional Pd(PPh₃)₄ (0.05 mmol) and base (1.5 mmol).

  • Continue heating at 100 °C for another 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of test compounds against P. falciparum using a SYBR Green I-based fluorescence assay.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, K1, or NF54 strain)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute the test compounds in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite culture to each well containing the serially diluted compounds.

  • Include positive controls (e.g., chloroquine, artemisinin) and negative controls (parasite culture with no compound).

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

Protocol 3: In Vivo Efficacy Study in a P. berghei Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the in vivo antimalarial efficacy of a test compound.

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse

  • Healthy recipient mice (e.g., Swiss albino mice)

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline)

  • Standard antimalarial drug for positive control (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect recipient mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells on day 0.

  • Randomly group the mice (n=5 per group) into vehicle control, positive control, and test compound groups.

  • Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.

  • Monitor the mice for signs of toxicity and record survival.

Visualizations

Logical Workflow for Antimalarial Drug Discovery

DrugDiscoveryWorkflow cluster_0 Scaffold Selection cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Lead Optimization Scaffold 2-Amino-3,5- dichloropyrazine Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Activity Antiplasmodial Activity (IC50) Purification->Activity Cytotoxicity Cytotoxicity (e.g., HEK293) Activity->Cytotoxicity Hit Selection Efficacy In Vivo Efficacy (P. berghei model) Cytotoxicity->Efficacy Promising Candidates PK Pharmacokinetics Efficacy->PK LeadOp Lead Optimization PK->LeadOp LeadOp->Synthesis SAR-guided redesign

Caption: A logical workflow for the discovery of antimalarial drugs starting from a 2-aminopyrazine scaffold.

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for many 2-aminopyrazine derivatives is still under investigation, some related compounds are thought to interfere with essential parasite signaling or metabolic pathways. The following diagram illustrates a hypothetical mechanism where a drug inhibits a key parasite protein kinase, leading to downstream disruption of essential cellular processes.

SignalingPathway cluster_0 Parasite Cellular Processes Drug 2-Aminopyrazine Derivative Kinase Parasite Protein Kinase (e.g., CDPK, MAPK) Drug->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Activates Phosphorylation Phosphorylation Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle ProteinSynth Protein Synthesis Phosphorylation->ProteinSynth ParasiteDeath Parasite Death CellCycle->ParasiteDeath Disruption ProteinSynth->ParasiteDeath Disruption

Caption: A hypothetical signaling pathway showing the inhibition of a parasite protein kinase by a 2-aminopyrazine derivative.

Experimental Workflow for Synthesis and Screening

ExperimentalWorkflow Start Start: this compound Reaction Suzuki Coupling with Arylboronic Acids Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Characterize NMR & Mass Spec Analysis Purify->Characterize InVitro In Vitro Screening (P. falciparum) Characterize->InVitro InVivo In Vivo Efficacy (Mouse Model) InVitro->InVivo Active Compounds End Lead Candidate InVivo->End

Caption: A streamlined workflow for the synthesis and screening of novel antimalarial compounds from this compound.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine analogues, a class of heterocyclic compounds with significant applications in the pharmaceutical, flavor, and materials industries. The following sections outline three robust synthetic methodologies: the condensation of 1,2-dicarbonyls with 1,2-diamines, the Staedel-Rugheimer synthesis, and the Gutknecht synthesis. Additionally, a key signaling pathway associated with the biological activity of a prominent pyrazine analogue, tetramethylpyrazine, is illustrated.

Synthesis via Condensation of 1,2-Dicarbonyls and 1,2-Diamines

This method is a versatile and widely used approach for the synthesis of substituted pyrazines. The reaction involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Application Notes:

The choice of reactants allows for the synthesis of a wide variety of substituted pyrazines. The oxidation of the dihydropyrazine intermediate can be achieved using various oxidizing agents, including air, manganese dioxide, or copper(II) salts. The reaction conditions are generally mild, and the yields are often high.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol details the synthesis of 2,3,5,6-tetramethylpyrazine from diacetyl and ethylenediamine.

Materials:

  • Diacetyl (Butane-2,3-dione)

  • Ethylenediamine

  • Manganese Dioxide (MnO₂)

  • Ethanol

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Formation of 2,3-Dimethyl-5,6-dihydropyrazine:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve ethylenediamine (1.42 g) in 20 mL of diethyl ether.

    • Slowly add a solution of diacetyl (2.00 g) in 10 mL of diethyl ether dropwise over 20 minutes with continuous stirring. A white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes. The solution should become clear.

    • Cool the reaction mixture and add powdered potassium hydroxide (2.00 g). Stir for 1 hour.

  • Oxidation to 2,3,5,6-Tetramethylpyrazine:

    • Distill off the diethyl ether.

    • To the remaining residue, add 40 mL of 95% ethanol and manganese dioxide (12 g).

    • Reflux the mixture for 4 hours.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove the manganese dioxide.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • The crude product can be purified by steam distillation or column chromatography on silica gel.

Quantitative Data:
Reactant 1AmountReactant 2AmountOxidizing AgentAmountSolventReaction TimeYield
Diacetyl2.00 gEthylenediamine1.42 gMnO₂12 gDiethyl Ether / Ethanol~5.5 hours~60%

Experimental Workflow for Condensation Synthesis

G cluster_prep Reaction Setup cluster_reaction Condensation and Oxidation cluster_workup Purification A Dissolve Ethylenediamine in Diethyl Ether B Add Diacetyl Solution Dropwise A->B C Stir at RT (1 hr) B->C D Reflux (30 min) C->D E Add KOH D->E F Remove Ether E->F G Add Ethanol and MnO2 F->G H Reflux (4 hr) G->H I Filter H->I J Evaporate Solvent I->J K Purify Product (Steam Distillation/Chromatography) J->K

Caption: Workflow for the synthesis of 2,3,5,6-tetramethylpyrazine.

Staedel-Rugheimer Pyrazine Synthesis

This classical method provides a route to symmetrically substituted pyrazines from α-haloketones and ammonia. The reaction proceeds through the formation of an α-amino ketone, which then undergoes self-condensation and subsequent oxidation.

Application Notes:

The Staedel-Rugheimer synthesis is particularly useful for preparing 2,5-disubstituted pyrazines. The reaction is typically carried out in a one-pot manner. The oxidation of the dihydropyrazine intermediate can often be achieved by air bubbled through the reaction mixture.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol describes the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone.[1]

Materials:

  • 2-Chloroacetophenone

  • Aqueous ammonia (excess)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

    • Add an excess of aqueous ammonia to the solution.

  • Reaction:

    • Heat the mixture under reflux for several hours. The α-aminoacetophenone intermediate is formed in situ and undergoes self-condensation to a dihydropyrazine.

  • Oxidation and Isolation:

    • Continue heating and bubbling air through the reaction mixture to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.

    • Upon cooling, the product often precipitates from the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

Quantitative Data:
Reactant 1EquivalentsReactant 2ConditionSolventReaction TimeYield
2-Chloroacetophenone1Aqueous AmmoniaExcessEthanolSeveral hoursModerate

Staedel-Rugheimer Synthesis Pathway

G A 2-Chloroacetophenone B α-Aminoacetophenone (in situ) A->B + NH3 C Dihydropyrazine Intermediate B->C Self-condensation D 2,5-Diphenylpyrazine C->D Oxidation (Air) G A Ketone B α-Oximino Ketone A->B + Alkyl Nitrite C α-Amino Ketone B->C Reduction D Dihydropyrazine C->D Dimerization E Pyrazine Analogue D->E Oxidation G cluster_extra Extracellular cluster_cyto Cytosol cluster_mito Mitochondrion TMPZ Tetramethylpyrazine (TMPZ) ROS ↑ Reactive Oxygen Species (ROS) TMPZ->ROS AMPK AMPK ROS->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Bax_cyto Bax pAMPK->Bax_cyto Bax_mito Bax Bax_cyto->Bax_mito CytC_cyto Cytochrome c Casp9 Caspase-9 CytC_cyto->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_dys Mitochondrial Dysfunction Bax_mito->Mito_dys CytC_mito Cytochrome c Mito_dys->CytC_mito CytC_mito->CytC_cyto

References

Chemoenzymatic Synthesis of Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of pyrazine derivatives. These methods offer sustainable and selective alternatives to traditional chemical syntheses, operating under mild conditions with high atom economy. The protocols outlined below utilize a range of enzymes, including L-threonine dehydrogenase, transaminases, lipases, and nitrile hydratases, to produce a variety of substituted pyrazines, including the antitubercular drug pyrazinamide.

L-Threonine Dehydrogenase (TDH) Mediated Synthesis of 2,5-Dimethylpyrazine

This biocatalytic approach utilizes L-threonine as a readily available starting material for the synthesis of 2,5-dimethylpyrazine, a key flavor compound. The pathway involves the enzymatic conversion of L-threonine to the intermediate aminoacetone, which then undergoes a non-enzymatic, pH-dependent self-condensation and oxidation to form the final product.[1][2][3]

Quantitative Data
SubstrateBiocatalystProductYield (%)Reference
L-ThreonineEngineered E. coli expressing TDH2,5-DimethylpyrazineUp to 9.8 g/L (titer)[1]
L-ThreoninePurified L-threonine-3-dehydrogenase (TDH)2,5-DimethylpyrazineNot specified[2]
Experimental Protocols

Protocol 1: Whole-Cell Bioconversion [1][2]

  • Culture Preparation: Inoculate a suitable expression host (e.g., E. coli) containing the gene for L-threonine-3-dehydrogenase into a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Bioconversion Reaction: Prepare the production medium (e.g., LB medium supplemented with 5-15 g/L L-threonine). Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubation: Incubate the production culture at 37°C with shaking at 200-220 rpm for 48-72 hours.[1][2]

  • Product Extraction and Analysis:

    • Centrifuge a sample of the culture to pellet the cells.

    • Extract the supernatant with an equal volume of an organic solvent such as dichloromethane or ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2,5-dimethylpyrazine.[2]

Protocol 2: Cell-Free Enzymatic Synthesis [2]

  • Enzyme Preparation: Clone and express the gene for L-threonine-3-dehydrogenase in a suitable host (e.g., E. coli). Purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Enzymatic Reaction:

    • Prepare a reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM NAD⁺.

    • In a reaction vessel, combine the reaction buffer, L-threonine (e.g., 10 mM), and the purified TDH enzyme (e.g., 0.5 mg/mL).

    • Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer, and analyze by GC-MS for the presence of 2,5-dimethylpyrazine.[2]

Workflow Diagram

TDH_Pyrazine_Synthesis cluster_enzymatic Enzymatic Step cluster_chemical Chemical Steps L_Threonine L-Threonine Aminoacetone_precursor L-2-Amino-acetoacetate L_Threonine->Aminoacetone_precursor L-Threonine Dehydrogenase (TDH) + NAD+ Aminoacetone Aminoacetone Aminoacetone_precursor->Aminoacetone Spontaneous Decarboxylation Dihydropyrazine 3,6-Dihydro- 2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Self-condensation (2 molecules) Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine->Dimethylpyrazine Oxidation ATA_Pyrazine_Synthesis Diketone α-Diketone AminoKetone α-Amino Ketone Diketone->AminoKetone Amine Transaminase (ATA) + PLP AmineDonor Amine Donor AmineDonor->AminoKetone Pyrazine Substituted Pyrazine AminoKetone->Pyrazine Oxidative Dimerization (2 molecules) Lipase_Pyrazinamide_Synthesis cluster_feeds Reactant Feeds PyrazineEster Pyrazine Ester in tert-amyl alcohol SyringePumps Syringe Pumps PyrazineEster->SyringePumps Amine Amine in tert-amyl alcohol Amine->SyringePumps YMixer Y-Mixer SyringePumps->YMixer PackedBed Packed-Bed Reactor (Immobilized Lipase, 45°C) YMixer->PackedBed Product Pyrazinamide Derivative PackedBed->Product NHase_Pyrazinamide_Synthesis Cyanopyrazine 2-Cyanopyrazine Pyrazinamide Pyrazinamide Cyanopyrazine->Pyrazinamide Nitrile Hydratase (NHase) (e.g., R. rhodochrous J1) Water H₂O Water->Pyrazinamide

References

Application Notes and Protocols: The Pyrazine Scaffold in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 2-amino-3,5-dichloropyrazine in infectious disease research are not extensively documented in publicly available literature, its core structure, the pyrazine ring, is a critical pharmacophore in a variety of compounds exhibiting significant activity against a range of infectious agents. This document provides an overview of the applications of pyrazine derivatives in infectious disease research, with a focus on their antiviral and antibacterial potential. The information presented is intended to serve as a guide for researchers interested in exploring the therapeutic possibilities of this versatile heterocyclic scaffold.

The pyrazine nucleus is a component of several natural and synthetic compounds with diverse biological activities. In the context of infectious diseases, pyrazine derivatives have been investigated for their ability to inhibit viral replication and bacterial growth. A notable example is Favipiravir, a pyrazine carboxamide derivative approved for the treatment of influenza. This highlights the potential of the pyrazine scaffold in the development of novel anti-infective agents.

Antiviral Applications of Pyrazine Derivatives

The pyrazine scaffold has been successfully incorporated into antiviral agents. The mechanism of action for some of these derivatives involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

Notable Pyrazine-Based Antiviral Compounds

One of the most prominent examples of a pyrazine-based antiviral is Favipiravir (T-705) . It is a broad-spectrum antiviral drug that demonstrates activity against influenza viruses, as well as several other RNA viruses. After intracellular conversion to its active phosphoribosylated form (T-705-RTP), it is recognized as a substrate by viral RdRp, leading to the inhibition of viral RNA synthesis.

Derivatives of 2-aminopyrazine have also been synthesized and evaluated for their antiviral properties. For instance, a series of substituted 2-amino-3-ethoxycarbonylpyrazines have shown inhibitory effects on the reproduction of measles viruses and weak activity against the Marburg virus.[1]

Quantitative Data on Antiviral Activity
Compound/Derivative ClassVirusAssayActivity MetricValueReference
Substituted 2-amino-3-ethoxycarbonylpyrazinesMeasles virusViral reproduction inhibition-Inhibitory[1]
Substituted 2-amino-3-ethoxycarbonylpyrazinesMarburg virusAntiviral activity-Weakly active[1]
3,5-Diaryl-2-aminopyrazine seriesPlasmodium falciparum (K1, multidrug-resistant)In vitro antiplasmodial activityIC506-94 nM[2]
3,5-Diaryl-2-aminopyrazine seriesPlasmodium falciparum (NF54, sensitive)In vitro antiplasmodial activityIC506-94 nM[2]
Compound 4 (a 3,5-diaryl-2-aminopyrazine)Plasmodium falciparum (K1)In vitro antiplasmodial activityIC508.4 nM[2]
Compound 4 (a 3,5-diaryl-2-aminopyrazine)Plasmodium falciparum (NF54)In vitro antiplasmodial activityIC5010 nM[2]

Antibacterial Applications of Pyrazine Derivatives

The pyrazine scaffold is also a constituent of various compounds with antibacterial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Pyrazine Derivatives with Antibacterial Potential

Research into synthetic mimics of antimicrobial peptides has led to the investigation of cyclic N-alkylated amphiphilic 2,5-diketopiperazines, which are cyclic dipeptides that can be considered pyrazine derivatives. These compounds have demonstrated potent activity against a range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3]

Furthermore, derivatives of norfloxacin, a fluoroquinolone antibiotic, incorporating amino acid moieties on the piperazinyl substituent have been synthesized. These modifications, which include a pyrazine-like piperazine ring, have resulted in compounds with enhanced antibacterial and antimycobacterial activity compared to the parent drug.[4]

Quantitative Data on Antibacterial Activity
Compound/Derivative ClassBacteriaActivity MetricValue (µM)Reference
Diastereomers of a cyclic N-alkylated amphiphilic 2,5-diketopiperazineS. aureus (drug-sensitive)MIC4-8[3]
Diastereomers of a cyclic N-alkylated amphiphilic 2,5-diketopiperazineMRSAMIC4-8[3]
Tirapazamine (TPZ) and derivativesE. coli, S. enterica, S. aureusMIC1.1 - 413[5]
Acetylamino-TPZ (2)E. coli, S. entericaMIC1.1[5]
Acetylamino-TPZ (2)S. aureusMIC2.2[5]
Methoxycarbonylamino-TPZ (4)E. coliMIC4.2[5]
Methoxycarbonylamino-TPZ (4)S. enterica, S. aureusMIC2.1[5]

Experimental Protocols

General Protocol for Synthesis of 2-Amino-3,5-dichloropyridine

While not a pyrazine, the synthesis of the similarly named 2-amino-3,5-dichloropyridine is well-documented and can serve as a reference for chlorination reactions of amino-heterocycles. One common method involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Procedure:

  • Prepare a solvent mixture of DMF and methanol (e.g., 2.5:1 volume ratio).

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the solvent mixture.

  • Add 2-amino-5-chloropyridine and N-chlorosuccinimide to the flask. The molar ratio of 2-amino-5-chloropyridine to NCS can be varied (e.g., 1:0.5-5).[6]

  • Heat the reaction mixture with stirring (e.g., at 45°C) for a period of 0.5 to 24 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-3,5-dichloropyridine.[7]

General Workflow for Antiviral Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Synthesize or Procure Pyrazine Derivatives B Characterize and Purify (e.g., NMR, HPLC, MS) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C F Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) C->F D Cell Culture (e.g., Vero, MDCK) E Cytotoxicity Assay (e.g., MTT, CCK-8) D->E D->F G Determine CC50 (50% Cytotoxic Concentration) E->G H Determine EC50 (50% Effective Concentration) F->H I Calculate Selectivity Index (SI = CC50 / EC50) G->I H->I

Caption: General workflow for screening pyrazine derivatives for antiviral activity.

Signaling Pathways and Mechanisms of Action

Proposed Mechanism of Action for Favipiravir

The antiviral activity of Favipiravir is dependent on its intracellular conversion to the active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral genome replication.

G cluster_0 Host Cell cluster_1 Viral Replication A Favipiravir (Prodrug) B Favipiravir-ribofuranose (Favipiravir-R) A->B HGPRT C Favipiravir-ribofuranosyl- 5'-monophosphate (Favipiravir-RMP) B->C Cellular Kinases D Favipiravir-ribofuranosyl- 5'-triphosphate (T-705-RTP) (Active Form) C->D Cellular Kinases E Viral RNA-dependent RNA Polymerase (RdRp) D->E Inhibits F Viral RNA Synthesis E->F G Inhibition of Viral Replication E->G F->G

Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.

Conclusion

The pyrazine scaffold represents a promising starting point for the development of novel therapeutics for infectious diseases. While this compound itself is primarily utilized as a synthetic intermediate, the broader class of pyrazine derivatives has demonstrated significant antiviral and antibacterial potential. Further exploration of this chemical space, including the synthesis and biological evaluation of novel derivatives, is warranted to uncover new lead compounds for the treatment of a wide range of infectious diseases. The protocols and data presented herein provide a foundation for researchers to build upon in their drug discovery efforts.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2-Amino-3,5-dichloropyrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-3,5-dichloropyrazine, a key intermediate in pharmaceutical and materials science research. Our aim is to help you improve reaction yields, minimize byproduct formation, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is the direct chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is typically carried out in a chlorinated solvent, such as chloroform, under reflux conditions.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction may be too cold, leading to an incomplete reaction, or too hot, causing degradation of the starting material or product.

  • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent (NCS) will result in incomplete conversion of the starting material. Conversely, a large excess may lead to over-chlorination and the formation of unwanted byproducts.

  • Reaction Time: The reaction may not be running long enough for completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

Q3: What are the likely byproducts in this reaction?

A3: Potential byproducts include unreacted 2-amino-3-chloropyrazine and over-chlorinated species such as 2-amino-3,5,6-trichloropyrazine. The formation of these byproducts is often influenced by the reaction conditions.

Q4: Are there alternative synthesis routes to improve the yield?

A4: An alternative approach is the direct dichlorination of 2-aminopyrazine. However, this method can be challenging in terms of regioselectivity, potentially leading to a mixture of dichlorinated isomers (e.g., this compound, 2-amino-5,6-dichloropyrazine, and 2-amino-3,6-dichloropyrazine). Optimization of reaction conditions is critical to favor the desired 3,5-dichloro isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the chlorination of 2-amino-3-chloropyrazine with NCS.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive N-Chlorosuccinimide (NCS) Use a fresh bottle of NCS. The reagent can degrade over time, especially if exposed to moisture.
Suboptimal Reaction Temperature Ensure the reaction is maintained at a consistent reflux temperature. For chloroform, this is approximately 61°C. If the reaction is sluggish, a higher boiling solvent like 1,2-dichloroethane could be considered, but this may also increase byproduct formation.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material is consumed.
Issue 2: Presence of Significant Amounts of Starting Material
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry of NCS Ensure an adequate molar equivalent of NCS is used. A slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended to drive the reaction to completion.
Poor Solubility of Starting Material While 2-amino-3-chloropyrazine has moderate solubility in chloroform, ensure it is fully dissolved before or during the addition of NCS.
Issue 3: Formation of Multiple Products (Byproducts)
Possible Cause Troubleshooting Steps
Over-chlorination Avoid using a large excess of NCS. Add the NCS portion-wise to the reaction mixture to maintain a lower concentration of the chlorinating agent at any given time.
High Reaction Temperature While reflux is standard, excessively high temperatures can promote side reactions. If using a higher boiling solvent, consider running the reaction at a lower temperature initially and gradually increasing it.
Issue 4: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product Precipitation with Impurities If purifying by recrystallization, ensure the correct solvent is chosen. Test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the mother liquor.

Data on Reaction Parameters and Yield

The following table summarizes data from a patent on the analogous synthesis of 2-amino-3,5-dichloropyridine, which can provide insights into the effects of different reaction parameters on yield. While not the exact target molecule, the chemical transformations are very similar.

Starting Material Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Amino-5-chloropyridineNCSDMF/Methanol (2.5:1)452.570.5[1]
2-Amino-5-chloropyridineNCSMethylene Chloride40374.6[1]
2-Amino-5-chloropyridineNCSEthyl Acetate024-[1]
2-Amino-5-chloropyridineNCSPropyl Alcohol1000.555.8[1]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-chloropyrazine

This protocol is based on a reported synthesis with a 76% yield.

Materials:

  • 2-Amino-3-chloropyrazine

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred suspension of N-chlorosuccinimide (1.1 to 1.2 molar equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 molar equivalent).

  • Heat the reaction mixture to reflux (approximately 61°C) for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between chloroform and water.

  • Separate the organic layer and wash it with water.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using chloroform as the eluent to afford 3,5-dichloropyrazin-2-amine as a light yellow solid.

Visualizing the Workflow

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2-Amino-3-chloropyrazine + NCS in Chloroform reflux Reflux at ~61°C for 4h start->reflux monitoring Monitor by TLC/GC reflux->monitoring partition Partition between Chloroform and Water monitoring->partition Reaction Complete dry Dry Organic Layer (Na2SO4) partition->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Final Product: This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality (e.g., fresh NCS) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Completion (TLC/GC) start->check_time check_stoichiometry Review Stoichiometry (NCS equivalents) start->check_stoichiometry use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents optimize_temp Adjust temperature check_temp->optimize_temp increase_time Increase reaction time check_time->increase_time adjust_stoichiometry Optimize NCS amount check_stoichiometry->adjust_stoichiometry

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Overcoming purification challenges of 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common purification challenges encountered with 2-Amino-3,5-dichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a white to light yellow or brown solid.[1][2] Its melting point is reported to be in the range of 140-142 °C.[3] Significant color deviation may indicate the presence of impurities.

Q2: What are the most common impurities in crude this compound?

Common impurities often originate from the synthesis process and can include:

  • Unreacted Starting Materials: Such as 2-amino-3-chloropyrazine or 2-aminopyrazine.

  • Over-chlorinated Byproducts: Polychlorinated pyrazines can form if the reaction is not carefully controlled.

  • Isomeric Impurities: Depending on the synthetic route, other dichloropyrazine isomers might be present.

  • Residual Reagents: Reagents like N-chlorosuccinimide (NCS) may be carried through the workup.[2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography. An Rf value of 0.32 has been reported using chloroform as the mobile phase.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A purity of 98% (Min) by HPLC is a common specification for commercial products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (~140-142°C).The solution is too concentrated or supersaturated.Impurities are inhibiting crystal lattice formation.Select a solvent or solvent system with a lower boiling point.Add a small amount of additional hot solvent to the oiled-out mixture.Try a different solvent system. A two-solvent system (where the compound is soluble in one and insoluble in the other) can be effective.[4]
No crystals form upon cooling. The solution is too dilute.The cooling process is too rapid, preventing nucleation.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.Add a "seed" crystal of pure this compound.
Poor recovery of the product. The compound has high solubility in the chosen solvent, even at low temperatures.Too much solvent was used for the dissolution or washing steps.Choose a solvent where the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization (e.g., off-color). The chosen solvent did not effectively differentiate between the product and the impurities.The cooling was too fast, causing impurities to be trapped within the crystal lattice.Perform a second recrystallization with a different solvent system. For related compounds, systems like aqueous ethanol followed by hexane have proven effective for removing different types of impurities.[5]Ensure slow, undisturbed cooling.Consider a charcoal treatment of the hot solution to remove colored impurities before filtration and cooling.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities (co-elution). The polarity of the eluent system is not optimal.The column is overloaded with crude material.Optimize the eluent system using TLC first. Aim for an Rf of ~0.25-0.35 for the desired product. A reported system is 100% chloroform (Rf ~0.32).[2]If spots are too close, try a less polar solvent system (e.g., hexane/ethyl acetate mixtures) or a different solvent combination (e.g., dichloromethane/ethyl acetate).Reduce the amount of material loaded onto the column. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[6]
Product does not elute from the column. The eluent is not polar enough to move the compound.The compound may be strongly adsorbed to the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).If the compound has basic character (due to the amino group), it may interact strongly with acidic silica. Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the silica surface and improve elution.
Tailing of spots on TLC and broad peaks during column elution. The compound is interacting too strongly with the silica gel.The sample was loaded in a solvent that was too polar.Add a basic modifier like triethylamine to the eluent system.Dissolve and load the sample in the weakest possible solvent (ideally the initial eluent itself) to ensure a tight application band.
Cracks or channels appear in the silica gel bed. Improper packing of the column.The column has run dry at some point.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Keep the solvent level above the top of the silica at all times.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a documented synthesis of this compound.[2]

  • Eluent Preparation: Prepare a mobile phase. A documented system is 100% chloroform. Alternatively, start with a non-polar system like Hexane/Ethyl Acetate (9:1) and increase polarity based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate in the chosen eluent system to determine the Rf value of the product and impurities. The target product should have an Rf of approximately 0.3.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles. Drain excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a small layer of sand on top of the sample band to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes. Apply gentle pressure if necessary (flash chromatography).

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water, or mixtures like ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualizations

G cluster_start Start cluster_purification Purification Workflow cluster_end Finish Crude Crude Product (this compound) TLC 1. TLC Analysis (Assess Purity & Optimize Eluent) Crude->TLC Column 2. Column Chromatography (Separate from Impurities) TLC->Column Recrystallize 3. Recrystallization (Final Polish & Crystal Formation) Column->Recrystallize Pure Pure Product Recrystallize->Pure Analysis Purity Analysis (HPLC, NMR, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

G Start Crude product has low purity (TLC shows multiple spots) CheckPolarity Are impurities more or less polar than product? Start->CheckPolarity MorePolar Impurities are MORE polar (Lower Rf on TLC) CheckPolarity->MorePolar More Polar LessPolar Impurities are LESS polar (Higher Rf on TLC) CheckPolarity->LessPolar Less Polar ColumnChrom Run column chromatography. Start with a non-polar eluent (e.g., Hexane/EtOAc). Collect early fractions for less polar impurities and later fractions for product. MorePolar->ColumnChrom LessPolar->ColumnChrom Recrystallize Attempt recrystallization. Non-polar impurities may remain in the cold solvent. LessPolar->Recrystallize

Caption: Troubleshooting logic for selecting a primary purification method.

References

Technical Support Center: Reactions of 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichloropyrazine. Our goal is to help you identify and mitigate the formation of common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate commonly used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The most frequent reactions involve nucleophilic aromatic substitution (SNAr) at the chlorine-substituted positions and modifications of the amino group. Given the electron-withdrawing nature of the pyrazine ring and the two chlorine atoms, the carbon atoms at positions 3 and 5 are susceptible to attack by nucleophiles.

Q2: What are the typical side products observed during the synthesis of this compound?

A2: A common method for synthesizing this compound is the chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS). The primary side product of concern in this reaction is the "over-chlorination" product, 2-amino-3,5,6-trichloropyrazine . The formation of this and other polychlorinated pyrazines can complicate purification and reduce the yield of the desired product. The presence of these byproducts often results in a darker-colored product that is difficult to purify.

Q3: How can I minimize the formation of the over-chlorination side product during synthesis?

A3: To minimize the formation of 2-amino-3,5,6-trichloropyrazine and other over-chlorinated byproducts, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., NCS) to the starting material. Use of a significant excess of the chlorinating agent should be avoided.

  • Reaction Temperature: Maintain a controlled and optimized reaction temperature. Higher temperatures can sometimes lead to increased side product formation.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stopping the reaction once the starting material is consumed can prevent the formation of over-chlorinated products.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution over a period of time to maintain a low concentration of the reagent in the reaction mixture.

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of multiple spots on TLC.

Possible Cause: Formation of side products due to over-chlorination or other side reactions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Re-evaluate Stoichiometry: Ensure you are not using an excessive amount of the chlorinating agent. A 1:1 to 1.1:1 molar ratio of chlorinating agent to 2-amino-3-chloropyrazine is a good starting point.

    • Temperature Control: Run the reaction at a lower temperature to see if it improves selectivity.

    • Monitor Reaction Closely: Take aliquots at regular intervals to determine the optimal reaction time.

  • Purification Strategy:

    • Column Chromatography: If side products are present, purification by silica gel column chromatography is often necessary. A solvent system of chloroform or a mixture of ethyl acetate and hexanes can be effective.[1]

    • Recrystallization: For removing minor impurities, recrystallization from a suitable solvent like ethanol, ethyl acetate, or a mixture of methylene chloride and n-hexane can be attempted.

Problem 2: The final product of a nucleophilic substitution reaction on this compound is a mixture of isomers.

Possible Cause: Nucleophilic attack at both the C3 and C5 positions.

Troubleshooting Steps:

  • Understand Regioselectivity: The amino group at the C2 position is an electron-donating group. In nucleophilic aromatic substitution reactions on 2-substituted-3,5-dichloropyrazines, electron-donating groups tend to direct the incoming nucleophile to the C3 position. However, a mixture of products can still be obtained.

  • Optimize Reaction Conditions to Favor One Isomer:

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.

    • Nature of the Nucleophile: Bulky nucleophiles may exhibit higher regioselectivity.

  • Characterize the Isomers: Use analytical techniques such as NMR (NOE experiments can be particularly useful) and mass spectrometry to identify the different isomers formed.

Experimental Protocols

Synthesis of this compound from 2-Amino-3-chloropyrazine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-3-chloropyrazine

  • N-chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of N-chlorosuccinimide (1.1 equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between chloroform and water.

  • Separate the organic layer, and wash the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using chloroform as the eluent to afford this compound.[1]

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
2-Amino-3,5,6-trichloropyrazineC₄H₂Cl₃N₃214.44Over-chlorination of this compound or 2-amino-3-chloropyrazine.
Unreacted Starting MaterialC₄H₄ClN₃129.55Incomplete reaction.

Visualizations

To aid in understanding the potential for side product formation, the following workflow illustrates the synthesis of this compound and the potential over-chlorination side reaction.

Synthesis_and_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction A 2-Amino-3-chloropyrazine B This compound (Desired Product) A->B + NCS (1.0 - 1.1 eq) C 2-Amino-3,5,6-trichloropyrazine (Over-chlorination Product) A->C + Excess NCS (Direct) B->C + Excess NCS

Caption: Synthetic pathway for this compound and the potential over-chlorination side product.

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with this compound.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., low yield, impurity) Problem_ID Identify the Problem: - Low Yield? - Multiple Products? - Wrong Isomer? Start->Problem_ID Check_Conditions Review Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Problem_ID->Check_Conditions Check_Purity Assess Purity of Starting Materials Problem_ID->Check_Purity Optimize_Purification Optimize Purification Method: - Column Chromatography - Recrystallization Problem_ID->Optimize_Purification Modify_Protocol Modify Reaction Protocol: - Adjust Stoichiometry - Change Temperature - Alter Solvent Check_Conditions->Modify_Protocol Check_Purity->Modify_Protocol Characterize Characterize Byproducts (NMR, MS) Optimize_Purification->Characterize Characterize->Modify_Protocol Success Problem Resolved Modify_Protocol->Success

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

Technical Support Center: Optimizing Dichloropyrazine Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of dichloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the amination of dichloropyrazines, providing potential causes and actionable solutions.

Question 1: I am observing low to no yield of my desired aminated pyrazine. What are the potential causes and solutions?

Answer:

Low or no yield in dichloropyrazine amination can stem from several factors, ranging from reaction conditions to reagent quality. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), higher temperatures (e.g., 140 °C in DMF) are often required to drive the reaction to completion. For Palladium-catalyzed Buchwald-Hartwig reactions, a typical starting point is 80-120 °C, but this may require optimization based on the specific substrates and catalyst system.[1]
Inappropriate Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig aminations, strong bases such as NaOtBu or K₃PO₄ are frequently used. The base should be finely powdered and well-dispersed. For base-sensitive substrates, weaker bases might be necessary, potentially requiring higher temperatures or longer reaction times.[2]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor and phosphine ligand is crucial for catalytic activity.[3][4] Bulky, electron-rich phosphine ligands are often effective for challenging substrates like heteroaryl chlorides.[2] It may be necessary to screen different catalyst/ligand combinations to find the optimal system for your specific substrates.
Catalyst Deactivation Palladium catalysts can be sensitive to air and moisture.[5] Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Degassing the solvent is also recommended.
Poor Quality Reagents or Solvents Ensure the dichloropyrazine, amine, and all other reagents are of high purity. Solvents should be anhydrous. The presence of water can lead to hydrolysis of the chloro-substituent as a side reaction.[1]

Question 2: How can I control the selectivity between mono- and di-amination of dichloropyrazine?

Answer:

Achieving selective mono- or di-substitution on the pyrazine ring is a common objective. The regioselectivity can often be controlled by carefully tuning the reaction conditions.

  • Stoichiometry: To favor mono-amination, use a controlled amount of the amine (typically 1.0-1.2 equivalents). To drive the reaction towards di-substitution, a larger excess of the amine and base is generally required.

  • Reaction Time and Temperature: The first amination is generally faster than the second.[6] By monitoring the reaction progress (e.g., by TLC or LC-MS), it's possible to stop the reaction after the mono-substituted product has formed and before significant di-substitution occurs. Lower reaction temperatures will also favor mono-amination.

  • Nucleophile Strength: Stronger nucleophiles and higher temperatures will favor di-substitution.[6]

  • Catalyst System (for Pd-catalyzed reactions): The choice of ligand can influence the selectivity. Some ligands may favor mono-arylation.[7]

Question 3: I am observing significant side product formation. How can I minimize this?

Answer:

Side product formation is a common challenge in amination reactions. Here are some frequently observed side products and strategies to mitigate their formation.

Side ProductMitigation Strategy
Hydrodehalogenation This is the replacement of a chlorine atom with hydrogen. It can be minimized by optimizing the base (sometimes a weaker or less sterically hindered base helps), lowering the reaction temperature, and screening different ligands.[2]
Di-heteroarylation/Oligomerization This can be an issue in Pd-catalyzed reactions, leading to complex mixtures.[1] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][8] Adjusting the catalyst and ligand system can also help control this side reaction.
Solvolysis Products When using alcohol-based solvents in the presence of a base, the corresponding alkoxide can act as a nucleophile.[1] If this is an issue, switch to a non-alcoholic solvent like dioxane, toluene, or DMF.[1]
Hydrolysis of Chloro-substituent The presence of water can lead to the formation of hydroxypyrazines.[1] Ensure the use of anhydrous solvents and reagents, and maintain an inert atmosphere.[1]

Experimental Protocols

Below are detailed methodologies for key amination reactions of dichloropyrazine.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Mono-amination

This protocol describes a general procedure for the mono-amination of 2,5-dichloropyrazine via an SNAr reaction.

Materials:

  • 2,5-Dichloropyrazine

  • Amine (primary or secondary)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

  • Add the amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloropyrazine derivative.

Materials:

  • Chloro-substituted pyrazine (e.g., 5-chloro-N-phenylpyrazin-2-amine) (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)

  • Phosphine ligand (e.g., XPhos, 0.04-0.10 eq)

  • Strong base (e.g., Sodium tert-butoxide, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the chloro-substituted pyrazine, palladium catalyst, and phosphine ligand in a dry reaction vessel.

  • Add the amine and the strong base.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.[9]

  • Monitor the reaction progress by TLC or HPLC.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.[9]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of amination reactions involving dichloropyrazines and related chloro-substituted heterocycles, based on representative examples from the literature.

Table 1: Effect of Reaction Parameters on Amination Yield

Dichloro-HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,6-DichloropyrazineAdamantane-containing amineNoneK₂CO₃DMF140High[8]
2,5-Dichloropyrazine3-MethoxyanilineNoneKt-BuOTHF or DioxaneRTNot specified[9]
4-Amino-2,6-dichloropyrimidineVarious aminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100-120Varies[1]
2-Amino-6-chloropyrazineAdamantane-containing aminePd(0) / Ph-JosiPhosNot specifiedNot specifiedNot specified90[8]
1,4-DibromobenzenePhenoxazinePd₂(dba)₃ / XPhost-BuONaToluene150 (Microwave)>95[10]

Note: This table provides representative examples. Optimal conditions will vary depending on the specific substrates.

Visualizations

The following diagrams illustrate key workflows and concepts in dichloropyrazine amination.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis start Define Substrates (Dichloropyrazine, Amine) reagents Select Reagents (Catalyst, Ligand, Base, Solvent) start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup heating Heat to Optimized Temperature setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Aqueous Workup monitoring->quench purify Purify Product (Column Chromatography) quench->purify characterize Characterize Product (NMR, MS) purify->characterize analyze Analyze Yield & Purity characterize->analyze

Caption: Experimental workflow for dichloropyrazine amination.

buchwald_hartwig_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Ar-X lab1 Oxidative Addition oxidative_addition Oxidative Addition amido_complex [Ar-Pd(II)(NHR')L_n]+ pd2_complex->amido_complex R'NH₂ -HX lab2 Amine Coordination & Deprotonation amine_coordination Amine Coordination amido_complex->pd0 product Ar-NHR' amido_complex->product lab3 Reductive Elimination reductive_elimination Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

Addressing stability issues of 2-Amino-3,5-dichloropyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and solubility issues encountered with 2-Amino-3,5-dichloropyrazine in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving this compound.

Issue 1: Precipitation of this compound in Aqueous Solution

  • Question: I am observing precipitation or cloudiness after preparing a solution of this compound in my aqueous buffer. What is the cause and how can I resolve this?

  • Answer: Precipitation of this compound in aqueous solutions is a common issue, likely due to its low aqueous solubility. The presence of salts and other components in buffers can further reduce its solubility.

    Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your stock solution, typically in an organic solvent like DMSO, is fully dissolved. Gentle warming and vortexing can help redissolve any precipitate in the stock solution before use.

    • Optimize Co-Solvent Concentration: If you are using a co-solvent such as DMSO, ensure the final concentration in your aqueous solution is kept to a minimum, ideally below 1%, as higher concentrations can be toxic to cells and may still lead to precipitation upon dilution.

    • pH Adjustment: The solubility of aminopyrazines can be pH-dependent.[1] Experiment with adjusting the pH of your buffer to see if it improves solubility. Given the amino group, the compound may be more soluble in slightly acidic conditions due to salt formation.

    • Use of Solubilizing Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations.[2][3] These can form complexes with the compound, increasing its aqueous solubility.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments to minimize the risk of precipitation over time.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: My experimental results with this compound are highly variable. What could be the underlying stability issue?

  • Answer: Inconsistent results can often be attributed to the degradation of the compound in solution. Pyrazine derivatives can be susceptible to hydrolysis, oxidation, and photodegradation, leading to a decrease in the effective concentration of the active compound over the course of an experiment.[4][5]

    Troubleshooting Steps:

    • Protect from Light: Store stock solutions and experimental samples protected from light, as aminopyrazines can be photolabile.[6] Use amber vials or cover your containers with aluminum foil.

    • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and in aliquots to minimize freeze-thaw cycles.[7] During experiments, maintain a consistent and controlled temperature.

    • Inert Atmosphere: For long-term storage of the solid compound and stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • pH Stability Assessment: The stability of the compound can be pH-dependent.[1] If your experimental conditions involve a specific pH, it is advisable to perform a preliminary stability study of the compound at that pH over the time course of your experiment.

    • Freshly Prepared Solutions: As a best practice, use freshly prepared solutions for each experiment to ensure the concentration of the active compound is accurate and consistent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Due to its low aqueous solubility, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[7] It is crucial to ensure the compound is fully dissolved in the chosen solvent.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[7]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds are known to undergo degradation through several mechanisms:

  • Hydrolysis: The chloro-substituents on the pyrazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of hydroxylated derivatives.[8]

  • Oxidation: The pyrazine ring and the amino group can be sites of oxidation, potentially forming N-oxides or other oxidative degradation products.[9]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.[6]

Q4: How can I check for the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the purity of your compound and to detect and quantify any degradation products.[10][11] This involves developing an HPLC method that can separate the parent compound from its potential degradants. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to identify the structure of the degradation products.[12][13]

Data Presentation

The following tables summarize general solubility and stability considerations for compounds structurally related to this compound. Note: This is generalized data and may not be directly applicable to this compound. Experimental determination for the specific compound is highly recommended.

Table 1: General Solubility of Aminopyrazine Derivatives in Common Solvents

SolventGeneral SolubilityRemarks
WaterPoorSolubility is often pH-dependent.
Phosphate-Buffered Saline (PBS)Poor to Very PoorThe presence of salts can decrease solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions.
EthanolSparingly Soluble to SolubleCan be used as a co-solvent.
MethanolSparingly Soluble to SolubleAnother potential co-solvent.

Table 2: Factors Influencing the Stability of Halogenated Aminopyrazines in Solution

FactorEffect on StabilityRecommendations for Mitigation
pH Can catalyze hydrolysis of halogen substituents and affect the overall stability of the pyrazine ring.[1]Determine the optimal pH for stability and use appropriate buffers.
Temperature Higher temperatures generally accelerate degradation rates.[14]Store solutions at low temperatures and avoid excessive heat during experiments.
Light (UV/Visible) Can induce photodegradation, leading to the formation of various degradation products.[6]Protect solutions from light by using amber vials or covering containers.
Oxygen Can lead to oxidative degradation of the pyrazine ring and amino group.[9]Store under an inert atmosphere (argon or nitrogen) for long-term stability.
Freeze-Thaw Cycles Repeated cycles can cause precipitation and may accelerate degradation.[7]Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the mobile phase.

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in the mobile phase to direct sunlight for 24 hours or in a photostability chamber.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[10][11]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM Ammonium acetate in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a gradient program, for example:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Detection: Use a PDA detector to monitor the elution at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Optimization: Inject the forced degradation samples and optimize the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final co-solvent concentration >1%? a1_yes->q2 sol1 Warm and vortex stock solution a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reduce co-solvent concentration a2_yes->sol2 q3 Have you tried adjusting the pH? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you considered solubilizing excipients? a3_yes->q4 sol3 Test solubility at different pH values a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Prepare Fresh Solution and Re-evaluate a4_yes->end_node sol4 Incorporate cyclodextrins or surfactants a4_no->sol4 sol4->end_node Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Light) parent This compound h1 Mono-hydroxylated Product parent->h1 H₂O, H⁺/OH⁻ o1 N-oxide Derivative parent->o1 [O] p1 Dechlorinated Products parent->p1 h2 Di-hydroxylated Product h1->h2 p2 Ring Cleavage Products p1->p2

References

Strategies to minimize byproduct formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazine synthesis?

A1: Common byproducts in pyrazine synthesis often include isomeric pyrazines, polymeric materials, and products arising from side reactions of reactive intermediates. The specific byproducts depend heavily on the chosen synthetic route and reaction conditions. For instance, in the reaction of α-amino acids with glyoxal, byproducts can arise from the Maillard reaction.

Q2: How does temperature control affect byproduct formation?

A2: Temperature is a critical parameter in pyrazine synthesis. Elevated temperatures can increase the rate of desired reactions but may also promote side reactions and polymerization, leading to a higher proportion of byproducts. Precise temperature control is essential for optimizing the yield of the target pyrazine while minimizing unwanted products.

Q3: What role does the solvent play in minimizing byproducts?

A3: The choice of solvent can significantly influence reaction pathways and, consequently, byproduct formation. Solvents affect the solubility of reactants and intermediates, and can also participate in the reaction. For example, using a protic solvent might favor certain reaction pathways over others. It is crucial to select a solvent that maximizes the yield of the desired pyrazine while discouraging the formation of byproducts.

Troubleshooting Guides

Issue 1: Low yield of the desired pyrazine isomer and a complex product mixture.

  • Possible Cause: Lack of regioselectivity in the condensation reaction. Many pyrazine syntheses involving unsymmetrical precursors can lead to the formation of multiple isomers.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Adjusting the reaction temperature and time can favor the formation of the thermodynamically more stable isomer.

    • Use a Directed Synthesis Approach: Employ starting materials that have protecting groups or specific functionalities to force the reaction to proceed in a regioselective manner.

    • Change the Catalyst: The choice of acid or base catalyst can influence the regioselectivity of the condensation step. Experiment with different catalysts to find one that favors your desired product.

Issue 2: Formation of significant amounts of polymeric material.

  • Possible Cause: Uncontrolled polymerization of reactive intermediates, often promoted by high temperatures or catalyst concentrations.

  • Troubleshooting Steps:

    • Optimize Reactant Concentration: Lowering the concentration of reactants can reduce the rate of polymerization.

    • Control Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

    • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to keep its instantaneous concentration low and minimize polymerization.

Quantitative Data Summary

Table 1: Effect of Catalyst on Isomer Ratio in a Hypothetical Pyrazine Synthesis

CatalystTemperature (°C)Desired Isomer (%)Undesired Isomer (%)Total Yield (%)
Acetic Acid80653095
Trifluoroacetic Acid80851095
p-Toluenesulfonic Acid80752095
No Catalyst100504595

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Pyrazines

  • Reactant Preparation: Dissolve the α-amino ketone (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

  • Ammonia Addition: Add an aqueous solution of ammonia (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Oxidation: Add an oxidizing agent, such as copper(II) sulfate (1.5 eq), and heat the mixture to 60°C for 4 hours.

  • Workup: Cool the reaction mixture, and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Oxidation cluster_purification Workup & Purification A Dissolve α-amino ketone in solvent B Add aqueous ammonia A->B C Stir at room temperature (24h) B->C D Add oxidizing agent (e.g., CuSO4) C->D E Heat to 60°C (4h) D->E F Cool and extract with organic solvent E->F G Column chromatography F->G

Caption: Experimental workflow for 2,5-disubstituted pyrazine synthesis.

logical_relationship cluster_factors Factors Influencing Byproduct Formation cluster_byproducts Common Byproducts Temp Temperature Isomers Isomeric Pyrazines Temp->Isomers influences selectivity Polymers Polymeric Materials Temp->Polymers promotes Solvent Solvent Choice Solvent->Isomers affects pathway Catalyst Catalyst Catalyst->Isomers controls regioselectivity Concentration Reactant Concentration Concentration->Polymers impacts rate SideProducts Side Reaction Products

Caption: Factors influencing byproduct formation in pyrazine synthesis.

Technical Support Center: Scaling Up 2-Amino-3,5-dichloropyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 2-Amino-3,5-dichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at a larger scale?

A1: A prevalent method for synthesizing this compound involves the chlorination of 2-Amino-3-chloropyrazine.[1] This is often achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent like chloroform.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the chlorination reaction?

A2: Key parameters to control include reaction temperature, rate of addition of the chlorinating agent, and stirring efficiency. Maintaining a consistent temperature is crucial to minimize the formation of byproducts. Slow and controlled addition of the chlorinating agent helps prevent localized high concentrations, which can lead to over-chlorination.[2] Efficient stirring is necessary to ensure homogenous reaction conditions.

Q3: What kind of yield and purity can be expected from the synthesis of this compound?

A3: Following a typical procedure involving the chlorination of 2-amino-3-chloropyrazine with NCS and subsequent purification, a yield of around 76% with a purity of over 98% can be achieved.[1][3]

Q4: What are the primary safety concerns when handling the reagents and products involved in this synthesis?

A4: The synthesis of this compound involves hazardous materials. The final product itself is harmful if swallowed or inhaled and can cause skin and eye irritation.[4] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] The reaction should be carried out in a well-ventilated area or a fume hood.[4][6]

Troubleshooting Guide

Issue 1: Low Product Yield
Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] - If the reaction is stalled, consider extending the reaction time.[7] - Ensure the stoichiometry of the chlorinating agent is correct; a slight excess may be necessary.[7]
Product Degradation - Avoid excessive heating during the reaction and work-up, as this can lead to decomposition. - Ensure the work-up procedure is not overly acidic or basic, which could hydrolyze the product.[7]
Losses During Work-up and Purification - When quenching the reaction, do so carefully to avoid uncontrolled exothermic reactions.[7] - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.[7] - Optimize the recrystallization solvent system to maximize product recovery while maintaining high purity.
Issue 2: High Levels of Impurities
Possible CauseTroubleshooting Steps
Over-chlorination Byproducts - Control the reaction temperature carefully, as higher temperatures can favor the formation of further chlorinated species.[2] - Add the chlorinating agent slowly and subsurface to prevent localized excess.[2][7] - Avoid using a large excess of the chlorinating agent.
Residual Starting Material - As with low yield, monitor the reaction to ensure it has gone to completion.[7] - If the reaction is incomplete, consider a modest increase in reaction time or temperature.[7]
Formation of Isomeric Byproducts - The formation of isomers is dependent on the starting materials and reaction conditions.[7] - A thorough purification method, such as column chromatography with an optimized eluent system or fractional distillation under reduced pressure, may be required to separate isomers.[7]
Issue 3: Difficulties in Product Purification
Possible CauseTroubleshooting Steps
Co-elution of Impurities during Column Chromatography - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation.[7]
Product Oiling Out During Recrystallization - Ensure the chosen recrystallization solvent is appropriate. The product should be soluble at high temperatures and sparingly soluble at low temperatures. - Try adding a co-solvent to modify the polarity of the recrystallization medium. - Cool the solution slowly to encourage crystal formation rather than precipitation of an oil.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-chloropyrazine

This protocol is based on a laboratory-scale synthesis and should be optimized for scale-up.

Materials:

  • 2-Amino-3-chloropyrazine

  • N-chlorosuccinimide (NCS)

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of N-chlorosuccinimide (1.13 equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 equivalent).[1]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[1] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the solution to room temperature.[1]

  • Wash the reaction mixture with water.[1]

  • Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using chloroform as the eluent to afford this compound as a light yellow solid.[1]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Summary of a Reported Synthesis Condition

Starting MaterialChlorinating AgentSolventReaction TemperatureReaction TimeYieldPurity (by GC)Reference
2-Amino-3-chloropyrazineN-chlorosuccinimideChloroformReflux4 hours76%>98%[1]

Mandatory Visualizations

General Workflow for this compound Synthesis A 1. Reagent Charging (2-Amino-3-chloropyrazine, NCS, Solvent) B 2. Reaction (Heating to Reflux) A->B C 3. In-Process Control (TLC/GC Monitoring) B->C D 4. Quenching & Work-up (Cooling, Washing) C->D Reaction Complete E 5. Isolation (Solvent Removal) D->E F 6. Purification (Column Chromatography/Recrystallization) E->F G 7. Drying F->G H Final Product (this compound) G->H

Caption: General Synthesis Workflow.

Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/GC) Start->Check_Completion Incomplete Extend reaction time or adjust stoichiometry Check_Completion->Incomplete No Check_Degradation Are there signs of degradation? (e.g., discoloration, multiple spots on TLC) Check_Completion->Check_Degradation Yes End Yield Improved Incomplete->End Degradation Lower reaction temperature or modify work-up pH Check_Degradation->Degradation Yes Check_Losses Were there significant losses during work-up/purification? Check_Degradation->Check_Losses No Degradation->End Losses Optimize extraction and recrystallization procedures Check_Losses->Losses Yes Check_Losses->End No Losses->End

Caption: Troubleshooting for Low Yield.

References

Technical Support Center: Controlling Regioselectivity in Dichloropyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of dichloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the functionalization of 2-substituted-3,5-dichloropyrazines?

A1: The primary factor is the electronic nature of the substituent at the C2 position.

  • Electron-donating groups (EDGs) at the C2 position direct nucleophilic attack to the C3 position.

  • Electron-withdrawing groups (EWGs) at the C2 position direct nucleophilic attack to the C5 position.[1]

This is due to the modulation of the electron density of the pyrazine ring by the C2 substituent. Computational methods, such as analyzing the Fukui index, can be used to reliably predict this selectivity.[1]

Q2: Which reaction conditions are critical for controlling regioselectivity in Palladium-catalyzed cross-coupling reactions of dichloropyrazines?

A2: For Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent are all critical in controlling regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidines, a reaction analogous to dichloropyrazine functionalization, a palladium catalyst with a specific phosphine ligand (dppb) and a strong base (LiHMDS) can achieve high regioselectivity for the C4 position.[2]

Q3: Is it possible to achieve regioselective functionalization of dichloropyrazines via C-H activation?

A3: Yes, regioselective C-H functionalization of pyrazines is possible. The regioselectivity is often directed by the electronic properties of the pyrazine ring and any existing substituents. For example, in the direct arylation of pyrazine N-oxide, the carbon atom adjacent to the N-O moiety is the most acidic and, therefore, more susceptible to coupling.[3] The choice of catalyst and directing groups are key to achieving high regioselectivity in C-H activation reactions.

Q4: What is Directed Ortho-Metalation (DoM) and how can it be used for regioselective functionalization of chloropyrazines?

A4: Directed Ortho-Metalation (DoM) is a powerful technique where a directing metalation group (DMG) on the aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. This creates a stabilized carbanion that can then react with an electrophile. For 2-chloropyrazine, the chlorine atom can act as a directing group, facilitating lithiation at the C3 position. This allows for the selective introduction of a wide range of electrophiles at this position.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on a 2-substituted-3,5-dichloropyrazine is yielding a mixture of 3- and 5-substituted isomers with low selectivity.

Possible Causes and Solutions:

  • Incorrect Prediction of Electronic Effects:

    • Troubleshooting Step: Re-evaluate the electronic nature of your C2 substituent. Some groups can have ambiguous electronic effects. Computational analysis of the substrate's electronic structure (e.g., LUMO distribution, Fukui indices) can provide a more accurate prediction of the reactive site.

  • Reaction Temperature:

    • Troubleshooting Step: Vary the reaction temperature. In some cases, lowering the temperature can enhance the kinetic selectivity for one isomer over the other.

  • Solvent Effects:

    • Troubleshooting Step: Screen different solvents. The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediates and the transition states, thereby affecting the regioselectivity.

  • Nature of the Nucleophile:

    • Troubleshooting Step: Consider the steric bulk and nucleophilicity of your nucleophile. While electronic factors of the pyrazine ring are often dominant, highly hindered nucleophiles may show some preference for the less sterically encumbered position.

Issue 2: Difficulty in Separating Regioisomers

Problem: I have a mixture of 3- and 5-substituted pyrazine isomers that are difficult to separate by standard column chromatography.

Possible Causes and Solutions:

  • Similar Polarity of Isomers:

    • Troubleshooting Step 1: Optimize Chromatographic Conditions.

      • Normal-Phase Chromatography: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution.

      • Reverse-Phase High-Performance Liquid Chromatography (HPLC): This can be an effective alternative. Use a C18 column with a gradient of acetonitrile or methanol in water, often with an additive like formic acid or ammonium formate to improve peak shape.

    • Troubleshooting Step 2: Derivatization. If the isomers contain a suitable functional group (e.g., an amino or hydroxyl group), consider derivatizing the mixture to create diastereomers (using a chiral derivatizing agent) or compounds with significantly different physical properties, which may be easier to separate. The original functionality can then be regenerated.

    • Troubleshooting Step 3: Recrystallization. If the isomers are crystalline solids, fractional recrystallization from a carefully selected solvent system may allow for the isolation of one of the isomers in pure form.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data on the regioselective functionalization of dichloropyrazines from various studies.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Substituted-3,5-Dichloropyrazines with Amines

C2-Substituent (R)NucleophileReaction ConditionsMajor IsomerIsomer Ratio (3-substituted : 5-substituted)Yield (%)
-CH₃ (EDG)MorpholineDMSO, CsF3-substitutedHigh selectivity for 3-positionNot specified
-CN (EWG)Various aminesDMSO, CsF5-substituted3-8% of minor isomerModest
-CO₂Me (EWG)Various aminesDMSO, CsF5-substitutedSimilar to -CNModest
-I (EWG character)Various aminesDMSO, CsF3-substitutedLess selective, favors 3-positionNot specified

Data synthesized from literature reports.[1] The nucleophilicity and steric bulk of the amine were found to have a minimal role in selectivity compared to the electronic nature of the pyrazine substituent.[1]

Experimental Protocols

Protocol 1: Regioselective Amination of 3,5-Dichloropyrazine-2-carbonitrile (SNAr)

This protocol describes the regioselective substitution of the chlorine at the 5-position of 3,5-dichloropyrazine-2-carbonitrile with an amine.

Materials:

  • 3,5-Dichloropyrazine-2-carbonitrile

  • Amine (e.g., morpholine)

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dichloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMSO, add the amine (1.1 eq) and CsF (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-chloropyrazine-2-carbonitrile.

Expected Outcome: Preferential substitution at the 5-position due to the electron-withdrawing nature of the nitrile group at C2.[1]

Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,3-Dichloropyrazine

This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of 2,3-dichloropyrazine with an arylboronic acid.

Materials:

  • 2,3-Dichloropyrazine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2,3-dichloropyrazine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The regioselectivity of the Suzuki coupling on dichloropyrazines can be influenced by the specific pyrazine isomer and reaction conditions. For 2,3-dichloropyrazine, mono-arylation has been shown to occur preferentially at the C3 position.[3]

Visualizations

influencing_factors sub 2-Substituted-3,5-Dichloropyrazine edg edg sub->edg C2-Substituent is an Electron-Donating Group (EDG) (e.g., -CH3, -OR) ewg ewg sub->ewg C2-Substituent is an Electron-Withdrawing Group (EWG) (e.g., -CN, -CO2R) pos3 Position 3 edg->pos3 Directs Nucleophilic Attack To: pos5 Position 5 ewg->pos5 Directs Nucleophilic Attack To:

Caption: Factors influencing the regioselectivity of Nucleophilic Aromatic Substitution on 2-substituted-3,5-dichloropyrazines.

experimental_workflow start Start: Dichloropyrazine Derivative reaction Functionalization Reaction (e.g., SNAr, Cross-Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography, HPLC, or Recrystallization) workup->purification analysis Analysis of Regioisomers (NMR, LC-MS) purification->analysis product Isolated Regioisomer(s) analysis->product

References

Effective workup procedures for 2-Amino-3,5-dichloropyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance on the synthesis and workup procedures for 2-Amino-3,5-dichloropyrazine. It includes troubleshooting for common issues encountered during the experiment, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound? A1: The synthesis is typically achieved by chlorinating a suitable precursor. A common starting material is 2-amino-5-chloropyridine, which is then chlorinated to introduce the second chlorine atom at the 3-position.[1] Another route may involve the dichlorination of 2-aminopyrazine.

Q2: Which chlorinating agents are most effective for this synthesis? A2: N-chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for this transformation.[1][2] It is favored for its relatively mild reaction conditions compared to other agents.

Q3: What are the typical reaction conditions? A3: The reaction is often carried out in a solvent mixture, such as DMF and methanol, at a controlled temperature, for instance, 45°C.[3] The reaction time can range from a few hours to 24 hours, depending on the specific scale and conditions.[1][3]

Q4: How can I monitor the progress of the reaction? A4: Reaction progress should be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] This allows for the determination of the point at which the starting material has been completely consumed.

Q5: What is a general workup and purification procedure? A5: A standard workup involves removing the reaction solvent by distillation, followed by purification of the crude product.[3] Recrystallization from a suitable solvent like ethanol is a common and effective method for purification.[1][3] Silica gel column chromatography can also be employed for more challenging purifications.[1]

Q6: What are the potential byproducts in this synthesis? A6: The primary byproduct of concern is the over-chlorinated product. For instance, when starting from 2-aminopyridine, the formation of 2-amino-3,5-dichloropyridine can be a side reaction if the desired product is 2-amino-5-chloropyridine.[4][5] Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to minimize these byproducts.[5]

Synthesis and Workup Experimental Workflow

G Experimental Workflow for this compound Synthesis A 1. Reagent Preparation - Add 2-amino-5-chloropyridine to solvent (e.g., DMF/Methanol) B 2. Addition of Chlorinating Agent - Add N-chlorosuccinimide (NCS) A->B Sequential Addition C 3. Reaction - Stir at controlled temperature (e.g., 45°C) - Monitor by TLC/GC B->C Initiate Reaction D 4. Solvent Removal - Distill off solvent under reduced pressure C->D Reaction Complete E 5. Crude Product Isolation D->E F 6. Purification - Recrystallization from Ethanol OR - Column Chromatography E->F G 7. Final Product - Pure this compound - Dry and characterize F->G

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible CauseTroubleshooting Steps
Incomplete Reaction - Prolong the reaction time and continue monitoring by TLC/GC.[6] - Increase the reaction temperature moderately, ensuring it does not lead to byproduct formation.[6] - Verify the stoichiometry. Consider using a slight excess of the chlorinating agent (NCS).
Degradation of Reagents - Use a freshly opened or purified batch of N-chlorosuccinimide. - Ensure solvents are anhydrous, as moisture can hydrolyze the chlorinating agent.[6]
Product Loss During Workup - When quenching the reaction, do so carefully in a controlled manner (e.g., adding the mixture to ice-water) to prevent uncontrolled exothermic reactions.[6] - During extraction, ensure the correct pH of the aqueous layer to prevent the product from remaining as a salt. - Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.[6]

Problem 2: Product is Impure After Initial Workup (Multiple Spots on TLC)

Possible CauseTroubleshooting Steps
Presence of Unreacted Starting Material - The reaction has not gone to completion. See "Incomplete Reaction" steps above.
Formation of Over-chlorinated Byproducts - Avoid using a large excess of the chlorinating agent.[5] - Control the reaction temperature and time strictly; longer reaction times can favor over-chlorination.[5]
Co-elution of Impurities During Chromatography - Optimize the eluent system for column chromatography. Test various solvent mixtures with TLC to achieve better separation.[7] - If spots or peaks are tailing, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic silica gel.[7]
Ineffective Recrystallization - Experiment with different recrystallization solvents or solvent mixtures.[1][7] - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[7] - If the product "oils out," use a larger volume of solvent or switch to a different solvent system.[7] A second recrystallization may be necessary.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Synthesis Issues Start Problem Encountered: Low Yield or Impure Product Cause1 Check TLC/GC: Is Starting Material (SM) present? Start->Cause1 Sol1 YES: Incomplete Reaction - Increase reaction time/temp - Check reagent stoichiometry Cause1->Sol1 Yes Cause2 NO: SM Consumed Are there extra spots/peaks? Cause1->Cause2 No Sol2 YES: Byproduct Formation - Re-evaluate reaction conditions (temp, time, stoichiometry) - Optimize purification Cause2->Sol2 Yes Cause3 NO: Product looks clean but yield is low Cause2->Cause3 No Purify Purification Strategy - Recrystallize with different solvents - Perform column chromatography - Optimize eluent system Sol2->Purify Sol3 Product Loss During Workup - Review extraction/quenching steps - Ensure pH is optimal - Check for mechanical losses Cause3->Sol3

Caption: A decision-making diagram for troubleshooting common issues in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes a representative synthesis of 2-amino-3,5-dichloropyridine, a structurally related compound whose synthesis principles are directly applicable.

ParameterValueReference
Starting Material2-Amino-5-chloropyridine[3]
Chlorinating AgentN-chlorosuccinimide (NCS)[3]
SolventDMF / Methanol (2.5:1 ratio)[3]
Temperature45 °C[3]
Reaction Time2.5 hours[3]
Purification MethodRecrystallization from Ethanol[3]
Final Yield 70.5% [3]
Final Purity (GC) 98.20% [3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-chloropyridine

This protocol is adapted from analogous procedures for dichlorination of amino-heterocycles.[1][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-5-chloropyridine.

  • Solvent Addition: Add a solvent mixture of dimethylformamide (DMF) and methanol (e.g., in a 2.5:1 volume ratio). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Gradually add N-chlorosuccinimide (NCS) to the solution. The molar ratio of NCS to the starting material is typically between 1:1 and 1.2:1.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 45°C) and maintain it with stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC until the starting material is no longer detected.

  • Workup (Solvent Removal): Once the reaction is complete, cool the flask to room temperature. Remove the solvents by distillation under reduced pressure to obtain the crude product.

  • Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of hot ethanol. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. e. Dry the purified crystals under vacuum to yield pure this compound.

References

Validation & Comparative

Differentiating Dichloropyrazine Isomers: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of 2,3-, 2,5-, and 2,6-dichloropyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data. We detail the distinct spectral features that allow for the clear differentiation of these closely related compounds.

The substitution pattern of chlorine atoms on the pyrazine ring directly influences the electronic environment of the remaining protons and carbons. These differences are manifested as unique chemical shifts and coupling patterns in their respective ¹H and ¹³C NMR spectra, providing a reliable method for structural elucidation.[1]

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for the three dichloropyrazine isomers, acquired in deuterated chloroform (CDCl₃), are summarized below. The distinct spectral patterns for each isomer are a direct consequence of their molecular symmetry.

Table 1: ¹H and ¹³C NMR Spectral Data for Dichloropyrazine Isomers

IsomerStructure¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dichloropyrazine8.45Singlet (2H)146.5, 144.9
2,5-Dichloropyrazine8.60 (experimental), 8.54 (experimental)Singlet (2H)148.1, 143.7 (experimental); ~148 (predicted), ~142 (predicted)
2,6-Dichloropyrazine8.52 (experimental), 8.535 (experimental)Singlet (2H)150.2, 143.3 (experimental); ~150 (predicted), ~140 (predicted)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.[1][2]

Due to the symmetry present in all three isomers, their ¹H NMR spectra each display a single singlet, which can make them difficult to distinguish based on proton NMR alone.[1] However, the chemical shifts of these singlets are subtly different. More definitively, the ¹³C NMR spectra, while all showing two distinct signals, exhibit unique chemical shifts for the carbon atoms in each isomer.[1] These differences in the ¹³C chemical shifts provide a conclusive basis for distinguishing between the 2,3-, 2,5-, and 2,6-dichloropyrazine isomers.

Experimental Protocols

To obtain high-quality and reproducible NMR data, a standardized experimental procedure is crucial. The following protocol is typical for the acquisition of ¹H and ¹³C NMR spectra for dichloropyrazine isomers.[1]

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.[1][2]

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the dichloropyrazine sample.[1][2]

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[1][2]

  • Gently agitate the tube to ensure the solution is homogeneous.[1]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction. The spectra are referenced to the TMS signal at 0.00 ppm.[2]

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment is used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase and baseline corrected, and the spectra are referenced to the TMS signal at 0.00 ppm.[2]

Isomer Differentiation Workflow

The logical workflow for differentiating dichloropyrazine isomers using NMR spectroscopy is outlined in the diagram below. The process relies on the initial analysis of the ¹H NMR spectrum, followed by the definitive structural assignment using the ¹³C NMR data.

Dichloropyrazine_Isomer_Differentiation cluster_start Start cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation cluster_identification Isomer Identification start Unknown Dichloropyrazine Isomer H1_NMR Acquire ¹H NMR Spectrum start->H1_NMR Sample analyze_H1 Analyze ¹H Spectrum: - Single singlet observed H1_NMR->analyze_H1 Data C13_NMR Acquire ¹³C NMR Spectrum analyze_C13 Analyze ¹³C Spectrum: - Two distinct signals observed - Compare chemical shifts C13_NMR->analyze_C13 Data analyze_H1->C13_NMR Requires further analysis isomer_23 2,3-Dichloropyrazine (δ ≈ 146.5, 144.9 ppm) analyze_C13->isomer_23 Match isomer_25 2,5-Dichloropyrazine (δ ≈ 148.1, 143.7 ppm) analyze_C13->isomer_25 Match isomer_26 2,6-Dichloropyrazine (δ ≈ 150.2, 143.3 ppm) analyze_C13->isomer_26 Match

References

A Comparative Guide to Purity Confirmation of 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-3,5-dichloropyrazine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of three widely used analytical techniques for confirming its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the availability of instrumentation. Each method offers distinct advantages and limitations for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry.Intrinsic quantitative response of atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei.
Typical Analytes Non-volatile and thermally labile impurities, isomers, and related substances.Volatile and semi-volatile impurities, residual solvents.Main component and impurities with unique NMR signals.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity Good for separating closely related structures and isomers.High, based on both chromatographic retention time and mass-to-charge ratio.High, based on unique chemical shifts of different protons.
Sensitivity High (typically ng/mL range).Very High (typically pg level).Moderate (requires higher sample concentration).
Sample Preparation Simple, usually involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile impurities, but often direct injection of a diluted sample is feasible.Simple, involves dissolving a precisely weighed sample and internal standard in a deuterated solvent.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Instrumentation Cost Moderate.High.Very High.
Representative Linearity (R²) > 0.999> 0.998Not applicable (absolute method)
Representative LOD 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~0.1% w/w
Representative LOQ 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL~0.3% w/w
Representative Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Representative Precision (%RSD) < 2%< 5%< 1%

Note: The quantitative data in this table represents typical performance characteristics for these methods when applied to small organic molecules and should be considered as illustrative. Method-specific validation is required for precise figures for this compound.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a robust and versatile technique for purity analysis, particularly for identifying and quantifying non-volatile impurities and related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic acid).

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-22 min: 90% to 10% Acetonitrile

    • 22-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the detection of volatile and semi-volatile impurities, offering high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Methanol or Dichloromethane (GC grade)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 10 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Methanol or Dichloromethane to obtain a 1 mg/mL solution.

Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by their mass spectra and retention times.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte, making it a primary method for purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., Maleic acid or 1,4-Dinitrobenzene)

Experimental Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: 298 K

Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound into a vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Purity (%) integrate->calculate

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

A comprehensive approach to confirming the purity of this compound often involves the use of orthogonal analytical techniques. HPLC is well-suited for routine quality control and the analysis of non-volatile impurities. GC-MS provides excellent sensitivity and specificity for volatile and semi-volatile compounds. qNMR offers an absolute measure of purity and is an invaluable tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique or combination of techniques to ensure the quality and consistency of this important chemical intermediate.

A Comparative Analysis of Dichloropyrazine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloropyrazines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The strategic selection of a synthetic route to a specific dichloropyrazine isomer is critical for optimizing yield, purity, cost-effectiveness, and safety. This guide provides a comparative analysis of common synthetic routes to 2,3-, 2,5-, and 2,6-dichloropyrazine, supported by experimental data and detailed protocols.

Comparative Data of Dichloropyrazine Synthesis Routes

The following table summarizes the key quantitative parameters for various synthesis routes to the three dichloropyrazine isomers.

Target Compound Starting Material(s) Key Steps Reported Yield (%) Reaction Conditions Purity (%) Reference
2,3-Dichloropyrazine Piperazine hexahydrate, Phosgene, Chlorine1. Phosgenation2. ChlorinationNot explicitly stated1. -5 to 0 °C2. 150 to 170 °C, 9-15 h, AlCl₃, FeCl₃, or SbCl₃ catalyst-[1]
2,5-Dichloropyrazine 2-Aminopyrazine, N-Chlorosuccinimide (NCS), Sodium Nitrite1. Chlorination2. Diazotization (Sandmeyer reaction)~15 (overall)1. 40 °C, 2 h, DCM2. -10 °C to RT, 3 h, conc. HCl-[2][3][4]
2-Hydroxypyrazine, Dibromohydantoin, Phosphorus oxychloride1. Bromination2. Chlorination~79 (mixture with 2-chloro-5-bromopyrazine)1. 10-12 °C, 1 h, N,N-dimethyl sulfoxide2. 60 °C, 2 h-[3]
2,6-Dichloropyrazine 2-Chloropyrazine, ChlorineChlorination75-8085-110 °C, Dimethyl formamide, Triethylamine catalyst>98[5]
Monochloropyrazine, ChlorineChlorination9060-140 °C, 2,6-dichloropyrazine as solvent-[6]

Synthesis Route Analysis

2,3-Dichloropyrazine

The synthesis of 2,3-dichloropyrazine from piperazine is a two-step process involving the formation of N,N'-bis-chlorocarbonyl-piperazine followed by a high-temperature chlorination.[1] While this route starts from a readily available material, the use of highly toxic phosgene and the harsh reaction conditions of the chlorination step are significant drawbacks. The lack of a reported yield in the available literature makes a direct comparison difficult.

2,5-Dichloropyrazine

Two primary routes are commonly employed for the synthesis of 2,5-dichloropyrazine.

  • From 2-Aminopyrazine : This two-step synthesis involves the initial chlorination of 2-aminopyrazine to 5-chloro-2-aminopyrazine, followed by a Sandmeyer reaction to replace the amino group with a second chlorine atom.[2][3][4] The reported overall yield of 15% is low, which may be a significant drawback for large-scale production.[3] However, Sandmeyer reactions are typically higher yielding, suggesting that this reported yield may not be representative of an optimized process.[7]

  • From 2-Hydroxypyrazine : This route involves the bromination of 2-hydroxypyrazine followed by chlorination with phosphorus oxychloride.[3] This method provides a good overall yield of approximately 79% for a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine.[3] This route appears to be more efficient than the one starting from 2-aminopyrazine based on the available data.

2,6-Dichloropyrazine

The synthesis of 2,6-dichloropyrazine can be achieved with high efficiency.

  • From 2-Chloropyrazine : An industrial method involves the chlorination of 2-chloropyrazine in dimethyl formamide with a triethylamine catalyst, yielding a product with over 98% purity.[5] While a specific yield for this step is not provided, the overall process is described as high-yielding.[5]

  • From Monochloropyrazine : A patented process describes the direct chlorination of monochloropyrazine using gaseous chlorine, with 2,6-dichloropyrazine itself acting as the solvent. This method reports a high yield of 90%.[6]

Experimental Protocols

Synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine

Step 1: Synthesis of 5-chloropyrazin-2-amine [4] Under a nitrogen atmosphere, N-chlorosuccinimide (NCS) is added to a stirred solution of pyrazine-2-amine in anhydrous dichloromethane (DCM). The reaction mixture is heated at 40°C for 2 hours. After completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 2,5-Dichloropyrazine (Sandmeyer Reaction) [3] To a stirred solution of 5-chloropyrazin-2-amine in concentrated hydrochloric acid at -10 °C, an aqueous solution of sodium nitrite is slowly added over 1 hour. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is neutralized with 50% sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Synthesis of 2,5-Dichloropyrazine from 2-Hydroxypyrazine

Step 1: Synthesis of 2-hydroxy-5-bromopyrazine [3] To a solution of 2-hydroxypyrazine in N,N-dimethyl sulfoxide at 10-12°C, dibromohydantoin is added in portions. After holding for 1 hour, water is added to precipitate the product, which is then filtered and dried.

Step 2: Synthesis of 2,5-dichloropyrazine [3] 2-Hydroxy-5-bromopyrazine is added to phosphorus oxychloride and heated to 60°C for 2 hours. The reaction mixture is then poured into an ice-water mixture and filtered. The filtrate is extracted with isopropyl acetate and concentrated to yield a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine.

Synthesis of 2,6-Dichloropyrazine from Monochloropyrazine[6]

Monochloropyrazine is mixed with 2,6-dichloropyrazine (as a solvent). The mixture is heated to 70°C, and gaseous chlorine is passed through the mixture at a temperature between 60-140°C until the reaction is complete. The 2,6-dichloropyrazine is then isolated.

Synthesis of 2,3-Dichloropyrazine from Piperazine[1]

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine Piperazine hexahydrate dissolved in water is reacted with phosgene in the presence of an acid acceptor in a chlorinated lower aliphatic hydrocarbon at a temperature between -5 and 0 °C.

Step 2: Synthesis of 2,3-dichloropyrazine N,N'-bis-chlorocarbonyl-piperazine is reacted with chlorine at a temperature of 150 to 170 °C in the presence of a catalytic amount of aluminum chloride, ferric chloride, or antimony chloride for 9 to 15 hours.

Visualization of Synthesis Workflows

Synthesis_of_2_5_Dichloropyrazine_from_2_Aminopyrazine cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sandmeyer Reaction 2-Aminopyrazine 2-Aminopyrazine NCS_DCM NCS, DCM, 40°C, 2h 2-Aminopyrazine->NCS_DCM 5-Chloro-2-aminopyrazine 5-Chloro-2-aminopyrazine NCS_DCM->5-Chloro-2-aminopyrazine NaNO2_HCl NaNO2, conc. HCl, -10°C to RT, 3h 2,5-Dichloropyrazine_final 2,5-Dichloropyrazine NaNO2_HCl->2,5-Dichloropyrazine_final 5-Chloro-2-aminopyrazine_intermediate 5-Chloro-2-aminopyrazine 5-Chloro-2-aminopyrazine_intermediate->NaNO2_HCl

Caption: Workflow for the synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine.

Synthesis_of_2_5_Dichloropyrazine_from_2_Hydroxypyrazine cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination 2-Hydroxypyrazine 2-Hydroxypyrazine Dibromohydantoin Dibromohydantoin, DMSO, 10-12°C, 1h 2-Hydroxypyrazine->Dibromohydantoin 2-Hydroxy-5-bromopyrazine 2-Hydroxy-5-bromopyrazine Dibromohydantoin->2-Hydroxy-5-bromopyrazine POCl3 POCl3, 60°C, 2h 2,5-Dichloropyrazine_mixture 2,5-Dichloropyrazine (mixture) POCl3->2,5-Dichloropyrazine_mixture 2-Hydroxy-5-bromopyrazine_intermediate 2-Hydroxy-5-bromopyrazine 2-Hydroxy-5-bromopyrazine_intermediate->POCl3 Synthesis_of_2_6_Dichloropyrazine Monochloropyrazine Monochloropyrazine Chlorination Cl2 (gas), 60-140°C (2,6-Dichloropyrazine as solvent) Monochloropyrazine->Chlorination 2,6-Dichloropyrazine 2,6-Dichloropyrazine Chlorination->2,6-Dichloropyrazine Synthesis_of_2_3_Dichloropyrazine cluster_step1 Step 1: Phosgenation cluster_step2 Step 2: Chlorination Piperazine Piperazine hexahydrate Phosgene Phosgene, -5 to 0°C Piperazine->Phosgene Bis_chlorocarbonyl N,N'-bis-chlorocarbonyl -piperazine Phosgene->Bis_chlorocarbonyl Chlorine Cl2, 150-170°C, 9-15h (Catalyst: AlCl3, FeCl3, or SbCl3) 2,3-Dichloropyrazine 2,3-Dichloropyrazine Chlorine->2,3-Dichloropyrazine Bis_chlorocarbonyl_intermediate N,N'-bis-chlorocarbonyl -piperazine Bis_chlorocarbonyl_intermediate->Chlorine

References

Unlocking Potent Biological Activity: A Comparative Analysis of Pyrazine Analogues Versus the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological potential of pyrazine and its derivatives reveals that strategic structural modifications can lead to significant enhancements in anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms, serves as a crucial scaffold in medicinal chemistry. While the parent compound exhibits a certain level of biological activity, a vast body of research demonstrates that the synthesis of pyrazine analogues can unlock substantially greater therapeutic potential. These derivatives often exhibit stronger pharmacodynamic activity and reduced toxicity compared to the parent pyrazine molecule.[1][2][3][4] This report summarizes key findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Enhanced Anticancer Efficacy of Pyrazine Analogues

Numerous studies have highlighted the potent anticancer activity of various pyrazine derivatives against a range of human cancer cell lines. These analogues have been shown to be significantly more effective than the parent compound, which is often considered to have weak or negligible anticancer effects. The improved efficacy is attributed to the addition of various pharmacophores that can interact with specific molecular targets within cancer cells.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Parent Pyrazine VariousData not available/Generally considered weakly activeN/A
Chalcone-Pyrazine Hybrid (Compound 49)A549 (Lung Carcinoma)0.13[1]
Chalcone-Pyrazine Hybrid (Compound 49)Colo-205 (Colon Cancer)0.19[1]
Chalcone-Pyrazine Hybrid (Compound 50)MCF-7 (Breast Cancer)0.18[1]
Chalcone-Pyrazine Hybrid (Compound 51)MCF-7 (Breast Cancer)0.012[1]
Chalcone-Pyrazine Hybrid (Compound 51)A549 (Lung Carcinoma)0.045[1]
Chalcone-Pyrazine Hybrid (Compound 51)DU-145 (Prostate Cancer)0.33[1]
8-morpholinoimidazo[1,2-a]pyrazine derivative (Compound 14c)A549, PC-3, MCF-76.39 - 74.9 (for the series)[5]
[1][6][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)A549 (Lung Carcinoma)0.98[8]
[1][6][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)MCF-7 (Breast Cancer)1.05[8]
[1][6][7]triazolo[4,3-a]pyrazine derivative (Compound 17l)Hela (Cervical Cancer)1.28[8]
1,3,4-oxadiazole bearing pyrimidine-pyrazine derivative (Compound 9a)PC3 (Prostate Cancer)0.05[9]

Superior Anti-inflammatory Properties of Pyrazine Derivatives

The anti-inflammatory potential of pyrazine analogues has been a significant area of investigation. While the parent pyrazine has some reported anti-inflammatory effects, its derivatives consistently demonstrate more potent activity in preclinical models. This is often achieved by designing molecules that can more effectively modulate key inflammatory pathways.

Compound/AnalogueAssayInhibition (%)ConcentrationReference
Parent Pyrazine VariousData not available/Generally considered weakly activeN/AN/A
Paeonol derivative with pyrazine (Compound 37)LPS-induced NO overexpression in RAW264.7 macrophages56.32%20 µM[1]
Pyrazolo[3,4-b]pyrazine (Compound 15)Carrageenan-induced paw edema in rats44.44% (relative to indomethacin)28 µM/kg[10]
Pyrazolo[3,4-b]pyrazine (Compound 29)Carrageenan-induced paw edema in ratsNotable activity28 µM/kg[10]

Potent Antimicrobial Activity of Pyrazine Analogues

Pyrazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The parent pyrazine is known to have some antimicrobial properties, but its analogues, particularly those incorporating other heterocyclic systems, often show significantly lower Minimum Inhibitory Concentrations (MICs).

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
Parent Pyrazine VariousData not available/Generally considered moderately activeN/A
Pyrazine carboxamide derivative (P1)M. tuberculosisComparable to PyrazinamideNot specified
Pyrazine carboxamide derivative (P2)C. albicansComparable to FluconazoleNot specified
Pyrazine-2-carboxylic acid derivative (P10)C. albicans3.125[11]
Pyrazine-2-carboxylic acid derivative (P4)C. albicans3.125[11]
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32[12]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazine analogues or parent compound) and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Analysis cell_seeding 1. Seed Cancer Cells compound_treatment 2. Add Pyrazine Compounds cell_seeding->compound_treatment Incubate 24h mtt_addition 3. Add MTT Reagent compound_treatment->mtt_addition Incubate 24-72h formazan_solubilization 4. Add Solubilizing Agent (DMSO) mtt_addition->formazan_solubilization Incubate 4h read_absorbance 5. Read Absorbance (570 nm) formazan_solubilization->read_absorbance Shake 15min calculate_ic50 6. Calculate IC50 read_absorbance->calculate_ic50 Paw_Edema_Workflow cluster_animal_prep Animal Preparation cluster_edema_induction Edema Induction & Measurement cluster_data_analysis Data Analysis acclimatization 1. Animal Acclimatization compound_admin 2. Administer Test Compound acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan compound_admin->carrageenan_injection 1 hour measure_volume 4. Measure Paw Volume (0-4h) carrageenan_injection->measure_volume calculate_inhibition 5. Calculate % Inhibition measure_volume->calculate_inhibition PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Survival, Proliferation, Growth) mTORC1->Transcription Pyrazine_Analogue Pyrazine Analogue (e.g., Compound 14c) Pyrazine_Analogue->PI3K Inhibition NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Transcription Pro-inflammatory Gene Transcription (e.g., NO) NFkB_nuc->Transcription Pyrazine_Analogue Pyrazine Analogue (e.g., Compound 37) Pyrazine_Analogue->IKK Inhibition

References

A Comparative Guide to Distinguishing Dichloropyrazine Isomers Using 13C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. The three structural isomers of dichloropyrazine—2,3-dichloropyrazine, 2,5-dichloropyrazine, and 2,6-dichloropyrazine—present a unique analytical challenge. Due to the symmetry in all three molecules, their ¹H NMR spectra each display a single singlet, rendering them indistinguishable by proton NMR alone.[1] This guide provides a comprehensive comparison, leveraging the distinct chemical shifts in ¹³C NMR spectroscopy to unambiguously differentiate these isomers. We present key experimental data, a detailed acquisition protocol, and a logical workflow to guide researchers in this essential analysis.

Comparative NMR Data

The substitution pattern of the chlorine atoms on the pyrazine ring creates a unique electronic environment for the carbon atoms in each isomer.[1] This results in distinct chemical shifts in their respective ¹³C NMR spectra, providing a reliable fingerprint for identification. The table below summarizes the experimental ¹H and ¹³C NMR spectral data for the dichloropyrazine isomers, highlighting the critical role of ¹³C NMR.[1]

IsomerStructure¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dichloropyrazine 2,3-Dichloropyrazine Structure8.45 (s, 2H)146.5, 144.9
2,5-Dichloropyrazine 2,5-Dichloropyrazine Structure8.60 (s, 2H)148.1, 143.7
2,6-Dichloropyrazine 2,6-Dichloropyrazine Structure8.52 (s, 2H)150.2, 143.3
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in deuterated chloroform (CDCl₃) solvent.[1]

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for identifying a dichloropyrazine isomer using NMR spectroscopy. The process relies on the initial insufficiency of ¹H NMR and the definitive differentiation provided by the unique signal pairs in the ¹³C NMR spectrum.

G cluster_0 NMR Analysis Workflow cluster_1 ¹H NMR Analysis cluster_2 ¹³C NMR Analysis start Unknown Dichloropyrazine Isomer acquire Acquire ¹H and ¹³C NMR Spectra start->acquire h1_analysis Observe ¹H Spectrum acquire->h1_analysis c13_analysis Observe Two Distinct Signals in ¹³C Spectrum acquire->c13_analysis h1_result Result: Single Singlet (Isomers Indistinguishable) h1_analysis->h1_result Symmetry c13_decision Compare Chemical Shifts (δ) c13_analysis->c13_decision isomer_2_6 2,6-Dichloropyrazine c13_decision->isomer_2_6 δ ≈ 150.2, 143.3 ppm isomer_2_5 2,5-Dichloropyrazine c13_decision->isomer_2_5 δ ≈ 148.1, 143.7 ppm isomer_2_3 2,3-Dichloropyrazine c13_decision->isomer_2_3 δ ≈ 146.5, 144.9 ppm

Workflow for dichloropyrazine isomer identification using NMR.

Experimental Protocols

Reproducible and high-quality NMR data are essential for accurate isomer differentiation.[1] Below is a standardized protocol for acquiring ¹³C NMR spectra for dichloropyrazine isomers.

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the dichloropyrazine isomer and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Internal Standard: Ensure the solvent contains an internal standard, typically 0.03% v/v tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[1][2]

  • Transfer: Using a clean Pasteur pipette, transfer the homogenous solution into a 5 mm NMR tube.[1][2]

2. NMR Spectrometer Setup and Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

  • Tuning and Locking: Tune the probe to the ¹³C frequency and lock onto the deuterium signal of the CDCl₃ solvent.

  • Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0-2.0 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or higher, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): ~250 ppm.

    • Temperature: 298 K.[2]

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.[1]

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to ensure all peaks are in the positive absorption mode and apply an automatic baseline correction to obtain a flat baseline.[1][2]

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[1][2] The residual CDCl₃ solvent peak can be used as a secondary reference (δ ≈ 77.16 ppm).

References

Spectroscopic Validation of Synthesized 2-Amino-3,5-dichloropyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for the validation of synthesized 2-amino-3,5-dichloropyrazine derivatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds. The guide includes comparative data tables, detailed experimental protocols, and a workflow visualization for the validation process. Pyrazine derivatives are significant in medicinal chemistry, often serving as core structures in the development of new therapeutic agents, including protein kinase inhibitors used in cancer therapy.[1][2]

Comparative Spectroscopic Data

The unambiguous confirmation of a synthesized chemical structure relies on the combined use of several spectroscopic techniques. The data presented below compares the expected spectroscopic signatures of a synthesized this compound with its parent compound, pyrazine, to highlight the influence of the amino and chloro substituents on the spectral output.

Spectroscopic Technique Analyte Observed Data Interpretation
¹H NMR Synthesized this compoundδ 4.96 (s, 2H), δ ~8.0-8.5 (s, 1H, estimated)The singlet at 4.96 ppm corresponds to the two protons of the amino group (NH₂).[1] The remaining singlet in the aromatic region is for the lone proton on the pyrazine ring.
Pyrazine (Parent Compound)δ 8.59 (s, 4H)The four equivalent protons on the unsubstituted, symmetrical pyrazine ring produce a single sharp signal.[3]
¹³C NMR Synthesized this compoundC2: ~155 ppm, C3: ~140 ppm, C5: ~145 ppm, C6: ~130 ppmEstimated chemical shifts. The carbon attached to the amino group (C2) is significantly shielded. Carbons attached to chlorine (C3, C5) are deshielded. The protonated carbon (C6) appears at the highest field.
Pyrazine (Parent Compound)δ 145.1All four carbons are equivalent, resulting in a single peak.
FT-IR (cm⁻¹) Synthesized this compound3411 cm⁻¹, 3019 cm⁻¹The band at 3411 cm⁻¹ is characteristic of the N-H stretching vibration of the primary amine (NH₂).[1] The band at 3019 cm⁻¹ corresponds to the aromatic C-H stretch.
Pyrazine (Parent Compound)~3050 cm⁻¹, ~1400-1500 cm⁻¹Shows typical aromatic C-H stretching above 3000 cm⁻¹ and characteristic ring stretching vibrations.
Mass Spec. (MS) Synthesized this compoundm/z ≈ 163 (M⁺), 165 (M+2)⁺, 167 (M+4)⁺The molecular ion peak (M⁺) will appear at m/z corresponding to the molecular weight (C₄H₃Cl₂N₃). The isotopic pattern with M+2 and M+4 peaks in an approximate 6:9:1 ratio is a definitive signature for a molecule containing two chlorine atoms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are standard protocols for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[4]

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Reference the spectra to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

    • Solid (Thin Film) : Dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

  • Instrumentation : A standard FT-IR spectrometer.

  • Acquisition Parameters :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background scan (e.g., with an empty sample holder or a pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused or injected via a chromatographic system (e.g., GC-MS or LC-MS).

  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[4]

  • Acquisition Parameters (EI mode) :

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 200-250 °C.

  • Data Processing : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Crucially, examine the isotopic distribution pattern to confirm the presence and number of chlorine atoms.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis (e.g., Chlorination of 2-amino-3-chloropyrazine) purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ftir FT-IR sample_prep->ftir ms Mass Spec. sample_prep->ms data_analysis Data Analysis & Comparison (Compare with literature/expected values) nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirm Structural Confirmation data_analysis->structure_confirm

References

A Comparative In Silico Analysis of Pyrazine-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the virtual screening and molecular docking of pyrazine derivatives reveals promising candidates for therapeutic intervention across various diseases. This guide provides a comparative analysis of their binding affinities, docking scores, and the methodologies employed in recent in silico studies, offering valuable insights for researchers and drug development professionals.

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation as inhibitors for a range of therapeutic targets. In silico docking studies have become an indispensable tool in this process, enabling the rapid and cost-effective prediction of binding interactions between these small molecules and their protein targets. This guide synthesizes data from multiple studies to offer a comparative perspective on the performance of various pyrazine-based inhibitors.

Comparative Docking Performance of Pyrazine-Based Inhibitors

The efficacy of a potential drug candidate in silico is often evaluated by its docking score and predicted binding affinity. The following tables summarize key quantitative data from various studies on pyrazine-based inhibitors targeting different proteins.

Compound ClassTarget ProteinDocking Score (kcal/mol)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Pyrazine-Thiazolidinone DerivativesHIV-1 Reverse TranscriptaseGood dock scores reportedGood binding energy reported-[1]
Pyrazine-Pyridone DerivativesBacterial Target (PDB: 4DUH)-7.4519--[2]
Pyrazine-2-carboxylic Acid DerivativesM. tuberculosis InhARerank Score: -86.4047--[3]
3-(pyrazin-2-yl)-1H-indazole DerivativesPIM-1 KinaseGscore: -11.084-9.4Glu171, Glu121, Lys67, Asp128, Asp131, Asp186[4][5]
Pyrazine-1,3,4-Oxadiazole AnalogsDprE1 Enzyme-9.0--[6]
Pyrazine containing 1,3,4-OxadiazolesLumazine synthase of M. tuberculosis-59.0 to -54.0 (dock score)--[7]

Note: Direct comparison of scores between different studies should be approached with caution due to variations in software, scoring functions, and protocols.

In Vitro Inhibitory Activity

While in silico data provides valuable predictions, experimental validation is crucial. The following table presents the in vitro inhibitory concentrations (IC50) for some pyrazine-based compounds against their respective targets.

Compound ClassTargetIC50Reference
Imadazo[1,2-a]pyrazine DerivativesCDK90.16 µM[8]
Chalcone-Pyrazine DerivativesBEL-7402 cell line10.74 µM[9]
Ligustrazine-Curcumin HybridsA549 and A549/DDP cell lines0.60 to 2.85 µM[9][10]
Pyrazine Linked 2-AminobenzamidesHDAC1, HDAC2, HDAC3Potent inhibition reported[11]
CHK1 Inhibitor (pyrazine-based)CHK11.4 nM[12]

Experimental Protocols: A Look Under the Hood

The reliability of in silico docking results is intrinsically linked to the methodologies employed. The studies referenced in this guide utilized a variety of computational tools and protocols.

Commonly Used Software:

  • Docking: Glide (Schrödinger), AutoDock Vina, V. Life MDS, Molegro Virtual Docker (MVD).[1][3][4][7]

  • Molecular Dynamics (MD) Simulations: Amber18.[11]

General Docking Protocol:

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and the protein is energy minimized.

  • Ligand Preparation: The 3D structures of the pyrazine-based inhibitors are generated and optimized to their lowest energy conformation.

  • Grid Generation: A binding site is defined on the protein, usually centered on the active site or the location of a known co-crystallized ligand.

  • Docking Simulation: The prepared ligands are docked into the defined binding site of the protein using a chosen algorithm (e.g., genetic algorithm).[1]

  • Scoring and Analysis: The resulting poses of the ligands are scored based on their predicted binding affinity. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed.[1][6]

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

In_Silico_Docking_Workflow General In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Outcome PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligands Pyrazine Ligand Library Ligand_Prep Ligand Preparation Ligands->Ligand_Prep Grid Define Binding Site (Grid) PDB_Prep->Grid Docking Molecular Docking Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: A flowchart illustrating the typical steps involved in an in silico molecular docking study.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Inhibition Receptor Receptor Kinase Kinase (e.g., PIM-1) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrazine-Based Inhibitor Inhibitor->Kinase Inhibits

Caption: A diagram showing the inhibition of a kinase signaling pathway by a pyrazine-based inhibitor.

Comparative_Analysis_Logic Logical Flow of Comparative Analysis cluster_data Data Collection cluster_synthesis Data Synthesis & Comparison cluster_conclusion Conclusion Study1 Study 1 (Target A, Inhibitor X) DataTable Quantitative Data Table (Docking Scores, IC50) Study1->DataTable ProtocolTable Methodology Comparison Study1->ProtocolTable Study2 Study 2 (Target B, Inhibitor Y) Study2->DataTable Study2->ProtocolTable Study3 Study 3 (Target A, Inhibitor Z) Study3->DataTable Study3->ProtocolTable SAR Structure-Activity Relationship (SAR) Insights DataTable->SAR ProtocolTable->SAR Future Future Drug Design Directions SAR->Future

Caption: A logical diagram outlining the process of a comparative analysis of different docking studies.

References

Navigating the Analytical Landscape: A Comparative Guide to LC-MS Methods for 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates like 2-Amino-3,5-dichloropyrazine is critical for ensuring product quality and process control. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of potential LC-MS methods for the analysis of this compound, alongside alternative analytical strategies, supported by experimental data from closely related compounds to inform method development.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and accessibility. Below is a summary of expected performance characteristics for different analytical approaches based on data from related pyrazine compounds.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
UPLC-MS/MS Various Pyrazines--≥ 0.9984.36 - 103.92[1]
LC-MS/MS Chloro-s-triazines~0.1 µg/L---[2]
GC-FID Various Pesticides1.10 - 2.35 µg/L3.66 - 7.82 µg/L-43 - 55[3]
HPLC-UV Pyrazine, 2-Aminopyrazine----[4]

Note: The data presented is for structurally related or analogous compounds and should be considered as a guideline for method development for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for LC-MS and an alternative GC-MS method, adapted from literature for similar compounds.

Recommended LC-MS/MS Protocol (Adapted from Pyrazine Analysis)

This proposed method is based on the successful UPLC-MS/MS analysis of various pyrazines and is expected to be a suitable starting point for this compound.[1]

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (TQ-S) with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is recommended for good separation of polar compounds.

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition, filter through a 0.22 µm filter, and inject.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like dichloropyrazines, GC-MS offers an excellent alternative with high sensitivity and selectivity.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1.5 minutes.

    • Ramp: Increase to 240 °C at a rate of 8-10 °C/min.[5]

  • Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or methanol before injection.[6]

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for LC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Column Chromatographic Column Injection->Column Ionization Ionization (ESI) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for LC-MS analysis.

Conclusion

While a dedicated, validated LC-MS method for this compound is not prominently documented, the analysis of structurally similar pyrazines provides a clear and reliable roadmap for method development. A reversed-phase LC-MS/MS method is proposed as the primary approach due to its high selectivity and sensitivity, which are paramount in pharmaceutical analysis.[7] For orthogonal verification or in laboratories where GC-MS is more readily available, it presents a strong and viable alternative, particularly given the likely volatility of the analyte.[8] The successful implementation of any of these methods will, however, necessitate thorough validation to ensure accuracy, precision, and robustness for the specific application.

References

Confirming the Identity of Novel Pyrazines: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. Pyrazine derivatives, in particular, are a class of heterocyclic compounds that garner significant interest due to their diverse pharmacological properties, including applications as antibacterial, anticancer, and anti-inflammatory agents.[1] Once a novel pyrazine is synthesized, its structural confirmation is a critical, non-negotiable step. The first and most fundamental piece of this structural puzzle is the empirical formula—the simplest whole-number ratio of atoms of each element present in the compound.

This guide provides a comparative overview of the classical method of elemental analysis for confirming the empirical formula of novel pyrazines, contrasted with modern mass spectrometry techniques. We will delve into the experimental protocols, present comparative data, and illustrate the analytical workflow for researchers, scientists, and drug development professionals.

The Gold Standard: Elemental Analysis via Combustion

Elemental analysis, most commonly performed via combustion analysis, is a robust and long-standing technique to determine the elemental composition of a pure organic compound.[2] The method relies on the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to N2—are meticulously collected and measured.

Experimental Protocol: Combustion-Based Elemental Analysis

The following protocol outlines the typical steps for determining the Carbon, Hydrogen, and Nitrogen (CHN) content of a novel pyrazine derivative using a modern CHN analyzer.

  • Sample Preparation:

    • Ensure the novel pyrazine sample is of high purity (>99.5%), typically confirmed by techniques like NMR or HPLC. The presence of residual solvents or impurities will lead to inaccurate results.

    • Dry the sample thoroughly under a high vacuum or in a drying oven to remove any traces of water or organic solvents.

    • Accurately weigh approximately 1-3 mg of the purified sample into a tin or silver capsule using a microbalance.

    • Seal the capsule tightly to ensure no sample is lost and to contain it for combustion.

  • Instrument Setup and Calibration:

    • Set up the CHN analyzer according to the manufacturer’s instructions. This involves ensuring a steady supply of high-purity helium (carrier gas) and oxygen (combustion gas).

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration creates a response curve that correlates the detector signal to the mass of each element.

  • Combustion and Analysis:

    • The sealed sample capsule is introduced into a high-temperature combustion furnace (typically ~900-1000°C).

    • A pulse of pure oxygen is injected, causing the sample to combust instantaneously in a process known as flash combustion.[2]

    • The resulting gas mixture (CO₂, H₂O, N₂, and others) is swept by the helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂ gas.

    • The gases then pass through a series of specific absorbent traps or gas chromatography columns to separate them.

    • Finally, the concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument's software uses the calibration data to convert these signals into percentage values for C, H, and N.

  • Calculation of Empirical Formula:

    • Convert the mass percentages of each element to moles by dividing by their respective atomic masses.[3][4]

    • Determine the simplest whole-number ratio of moles by dividing each value by the smallest calculated mole value.[3][4][5]

    • If the resulting ratios are not whole numbers, multiply all ratios by a small integer to obtain whole numbers.[6][7] This final ratio provides the subscripts for the empirical formula.

An Alternative Approach: High-Resolution Mass Spectrometry (HRMS)

While elemental analysis directly measures elemental ratios, high-resolution mass spectrometry determines the precise molecular weight of a compound, often with an accuracy of less than 5 ppm.[8][9] This high accuracy allows for the unambiguous determination of the molecular formula, from which the empirical formula can be easily derived.[9]

Experimental Protocol: HRMS for Molecular Formula Determination
  • Sample Preparation:

    • Prepare a dilute solution of the high-purity pyrazine sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Filter the solution to remove any particulate matter.

  • Analysis:

    • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

    • A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.

    • The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) measures the mass-to-charge ratio (m/z) of the molecular ion with high precision.

  • Formula Determination:

    • The instrument's software uses the highly accurate mass measurement to generate a list of possible elemental formulas that fall within a specified mass tolerance (e.g., ±5 ppm).

    • For most small organic molecules (< 1000 amu), this process yields a unique and correct molecular formula.[9]

Performance Comparison: Elemental Analysis vs. HRMS

To illustrate the comparison, consider a hypothetical novel pyrazine derivative, 2-(4-aminobutyl)-5-methylpyrazine , with a molecular formula of C₉H₁₅N₃.

ParameterElemental Analysis (CHN Analyzer)High-Resolution Mass Spectrometry (HRMS)
Principle Combustion of the sample and measurement of resulting CO₂, H₂O, and N₂ gases.Precise measurement of the molecular ion's mass-to-charge ratio.
Information Obtained Percentage composition of elements (e.g., %C, %H, %N), leading to the empirical formula .[2]Exact mass of the molecule, leading directly to the molecular formula .[9]
Theoretical Values (C₉H₁₅N₃) C: 65.41%, H: 9.15%, N: 25.43%Monoisotopic Mass: 165.1266 Da
Typical Experimental Result C: 65.35%, H: 9.21%, N: 25.38%Measured Mass: 165.1264 Da
Accuracy Generally accepted within ±0.4% of the theoretical value for each element.Typically < 5 ppm mass accuracy.[8]
Sample Requirement 1-3 mg of pure, solid sample.< 1 mg of sample, usually in solution.
Key Advantage Direct, quantitative measurement of elemental ratios. A foundational technique in chemical analysis.Provides the molecular formula, not just the simplest ratio. Higher specificity and confidence.
Limitations Requires a highly pure and dry sample. Does not provide molecular weight information.Indirectly provides the empirical formula. Can be affected by ion suppression.

Workflow for Novel Pyrazine Characterization

The confirmation of a novel compound's formula is a multi-step process. The following diagram illustrates a typical workflow from synthesis to final formula confirmation, highlighting where elemental analysis and mass spectrometry fit in.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_conclusion Conclusion Synthesis Synthesis of Novel Pyrazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Check (NMR, HPLC >99.5%) Purification->Purity EA Elemental Analysis (Combustion) Purity->EA HRMS High-Resolution Mass Spectrometry Purity->HRMS Empirical Empirical Formula Determination EA->Empirical Molecular Molecular Formula Confirmation HRMS->Molecular Final Confirmed Structure Empirical->Final Compare with Molecular Weight Molecular->Final

Caption: Workflow for the synthesis and structural confirmation of a novel pyrazine.

Conclusion

Both elemental analysis and high-resolution mass spectrometry are powerful tools for the characterization of novel pyrazine compounds. Elemental analysis provides a direct and reliable method for determining the empirical formula through the quantification of elemental percentages. It remains a fundamental check for the purity and composition of a newly synthesized compound.

In modern drug discovery and research environments, HRMS is often preferred for its ability to deliver the exact molecular formula with high confidence from a very small amount of sample.[9] However, the two techniques are not mutually exclusive; they are complementary. The most rigorous approach to structural confirmation involves using both: HRMS to determine the molecular formula and elemental analysis to confirm the elemental ratios, thereby providing an orthogonal validation of the compound's identity and purity. For any researcher working with novel pyrazines, a solid understanding of both techniques is essential for accurate and reliable characterization.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-3,5-dichloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dichloropyrazine, a compound frequently used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key hazard statements associated with this compound include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A derivative, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is noted as being very toxic to aquatic organisms, which suggests that this compound should also be considered an environmental hazard.[2] Therefore, it is imperative that this chemical and its containers are never disposed of in the general trash or down the drain.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn.
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection If working in an area with inadequate ventilation or where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is the precautionary statement P501: "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1][3]

  • Waste Identification and Classification :

    • All waste containing this compound must be treated as hazardous waste.

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should have secondary containment to manage any potential leaks.

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Only a licensed and certified hazardous waste disposal company should be used for the transportation and final disposal of this chemical.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • Do not allow the spilled material to enter drains or waterways.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_contaminated Is the material contaminated or surplus? start->is_contaminated spill Accidental Spill start->spill Potential Event collect_waste Collect in a designated, labeled hazardous waste container is_contaminated->collect_waste Yes store_waste Store in a secure, well-ventilated area with secondary containment collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup store_waste->contact_ehs waste_pickup Arrange for pickup by a licensed hazardous waste vendor contact_ehs->waste_pickup final_disposal Final Disposal at an approved facility waste_pickup->final_disposal spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Contain 4. Collect for disposal spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling 2-Amino-3,5-dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: PERSONAL PROTECTIVE EQUIPMENT (PPE), HANDLING, AND DISPOSAL OF 2-AMINO-3,5-DICHLOROPYRAZINE

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Provides a barrier against skin contact, which can cause irritation.[1][2][3]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.[1][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate filter is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating dust or vapors.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound Carefully prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Set up your workspace in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Gather all necessary materials, including glassware, spatulas, and solvents.

  • Handling:

    • When weighing this compound, do so carefully to avoid creating dust.

    • Transfer the weighed compound directly into the reaction vessel.

    • Add the desired solvent to dissolve the compound, keeping the container closed as much as possible.

  • Cleanup:

    • After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Properly doff and dispose of all contaminated PPE, such as gloves, as hazardous waste.

    • Wash your hands thoroughly with soap and water after handling the compound.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not pour down the drain or dispose of in regular trash.[7]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dichloropyrazine
Reactant of Route 2
2-Amino-3,5-dichloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.